(1H-indol-5-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-5,10-11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHFWQNPJMUBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378472 | |
| Record name | Indole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-25-8 | |
| Record name | Indole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-indol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1H-indol-5-yl)methanol molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental physicochemical properties of (1H-indol-5-yl)methanol. The information is presented to support research and development activities where this compound is of interest.
Core Physicochemical Data
The essential molecular properties of this compound have been compiled and are presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₉H₉NO | [1][2][3] |
| Molecular Weight | 147.17 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1075-25-8 | [1][3] |
| Synonyms | Indole-5-methanol, 5-(Hydroxymethyl)indole | [1][2][3] |
Synthetic Workflow Overview
The synthesis of indolyl methanols is a fundamental process in organic chemistry, often serving as a key step in the generation of more complex indole derivatives for various applications, including drug discovery. A common and effective method for the preparation of (1H-indol-yl)methanols involves the reduction of the corresponding indole-carboxaldehyde. This transformation can be efficiently achieved using a variety of reducing agents.
The following diagram illustrates a generalized experimental workflow for the synthesis of an indolyl methanol, such as this compound, via the reduction of the aldehyde precursor. This process highlights the key stages from starting materials to the purified final product.
References
Technical Guide: Physicochemical Properties of (1H-indol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting point and solubility of (1H-indol-5-yl)methanol, a key indole derivative. The information herein is intended to support research and development activities by providing essential physicochemical data and standardized experimental protocols.
Core Physicochemical Properties
This compound (CAS No: 1075-25-8) is a solid, organic compound with the molecular formula C₉H₉NO.[1][2] Its properties are of significant interest in medicinal chemistry and materials science. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Melting Point | 66-70 °C | [1][2] |
| Molecular Weight | 147.17 g/mol | [1][3] |
| Molecular Formula | C₉H₉NO | [1][2] |
| XLogP3 | 0.96 | [2] |
| Predicted Boiling Point | 360.6 ± 17.0 °C | [1][2] |
| Predicted Density | 1.272 ± 0.06 g/cm³ | [1][2] |
Solubility Profile
A systematic approach to determining the solubility of this compound in different solvents is outlined in the experimental protocols section.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the melting point and solubility of this compound.
Melting Point Determination (Capillary Method)
This protocol describes the determination of the melting point range of a solid organic compound using a melting point apparatus.[5][6] Pure substances typically exhibit a sharp melting point range of 0.5-1.0°C.[6]
Apparatus and Materials:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)
-
Capillary tubes (sealed at one end)
-
This compound, finely powdered
-
Spatula
-
Mortar and pestle (if sample is not already powdered)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.
-
Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute ramp rate) to get a preliminary value.[7]
-
Accurate Melting Point Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Place a new capillary tube with the sample into the apparatus.
-
Set the heating rate to a slow ramp of 1-2 °C per minute.
-
Observe the sample closely through the viewing magnifier.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
-
Repeat: For accuracy, repeat the measurement at least twice with fresh samples. The results should be consistent.
Solubility Determination (Qualitative Analysis)
This protocol provides a systematic workflow to determine the solubility of this compound in various solvents, which can indicate the presence of certain functional groups.[8][9]
Apparatus and Materials:
-
Small test tubes
-
Vortex mixer or stirring rods
-
This compound
-
Solvents: Deionized water, diethyl ether, 5% w/v Sodium Hydroxide (NaOH) solution, 5% w/v Sodium Bicarbonate (NaHCO₃) solution, 5% w/v Hydrochloric Acid (HCl) solution.
Procedure:
-
Water Solubility:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[8]
-
Observe if the compound dissolves completely. Record as "soluble" or "insoluble".
-
-
Ether Solubility (if water-soluble):
-
Place 25 mg of the compound in a test tube and add 0.75 mL of diethyl ether in portions, shaking after each addition.[8]
-
Record the solubility.
-
-
5% NaOH Solubility (if water-insoluble):
-
Place 25 mg of the compound in a test tube and add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.
-
If it dissolves, the compound is likely an organic acid.
-
-
5% NaHCO₃ Solubility (if NaOH soluble):
-
Place 25 mg of the compound in a test tube and add 0.75 mL of 5% NaHCO₃ solution.
-
Vigorous bubbling or dissolution indicates a strong organic acid. Lack of dissolution suggests a weak organic acid.[9]
-
-
5% HCl Solubility (if insoluble in water and NaOH):
-
Place 25 mg of the compound in a test tube and add 0.75 mL of 5% HCl solution in portions, shaking after each addition.
-
If it dissolves, the compound is likely an organic base.[8]
-
Visualized Workflow
The following diagram illustrates the logical workflow for the qualitative solubility testing protocol.
Caption: Logical workflow for qualitative solubility analysis.
References
- 1. INDOLE-5-METHANOL | 1075-25-8 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C9H9NO | CID 2773458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. westlab.com [westlab.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide on (1H-indol-5-yl)methanol for Researchers, Scientists, and Drug Development Professionals
(1H-indol-5-yl)methanol , a key indole derivative, serves as a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, relevant experimental protocols, and its role in biological signaling pathways, tailored for researchers and professionals in drug development.
Nomenclature and Identification
This compound is known by several synonyms in scientific literature and chemical databases. Proper identification is crucial for accurate research and procurement.
| Identifier Type | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Hydroxymethylindole, Indole-5-methanol, (5-Indolyl)methanol, 1H-Indole-5-methanol[1][2][3][4] |
| CAS Number | 1075-25-8[1][2][3][5] |
| Molecular Formula | C₉H₉NO[1][2][5] |
| PubChem CID | 2773458[2] |
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 147.17 g/mol | PubChem[2] |
| Melting Point | 66-70 °C | ChemicalBook[3] |
| Boiling Point (Predicted) | 360.6 ± 17.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.272 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 14.52 ± 0.10 | ChemicalBook[3] |
| Physical State | White to off-white solid | Chem-Impex[1] |
| Storage Temperature | 0-8 °C | Chem-Impex[1] |
Biological Significance and Signaling Pathways
Indole derivatives, including this compound, are recognized for their significant biological activities and their ability to modulate various cellular signaling pathways, making them valuable scaffolds in modern drug discovery.[6] These compounds are implicated in anticancer, anti-inflammatory, and antimicrobial activities.[6][7]
Indole compounds can influence key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[8] Furthermore, indole derivatives derived from gut microbiota can act as signaling molecules, activating receptors like the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) to modulate mucosal immunity and intestinal barrier function.[9]
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reproducible research. The following sections outline key methodologies relevant to the study of this compound and related indole compounds.
General Synthesis of (1H-indol-yl)methanol Derivatives
This protocol provides a general method for the synthesis of indolyl alcohols, which can be adapted for the synthesis of this compound from a corresponding ester precursor.
Materials:
-
Indole-5-carboxylic acid methyl ester (or other suitable ester)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
20% aqueous Potassium Hydroxide (KOH)
-
Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
-
Brine
Procedure:
-
In a two-necked flask under an inert atmosphere, charge freshly distilled THF and LiAlH₄.
-
Cool the mixture to 0 °C and add the indole ester substrate dissolved in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for approximately 2 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully add 20% aqueous KOH to quench the reaction.
-
Filter the mixture through a Buchner funnel and wash the collected salts with refluxing THF.
-
Combine the organic filtrates, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography using a petroleum ether/EtOAc solvent system to afford the pure this compound.[10]
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard and robust method for assessing the purity of synthetic indole compounds.[11]
Instrumentation & Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.[11]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.[11]
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.[11]
-
Sample Diluent: Methanol or a mixture of water and acetonitrile.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthetic this compound sample and dissolve it in 10 mL of the sample diluent to achieve a concentration of ~1.0 mg/mL.[11]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm or 280 nm
-
Gradient Elution (Example):
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Identify and quantify any impurities against reference standards if available, adhering to ICH Q3A guidelines for reporting and identification thresholds in drug development.[11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H9NO | CID 2773458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. INDOLE-5-METHANOL | 1075-25-8 [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. scbt.com [scbt.com]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
The Biological Versatility of (1H-indol-5-yl)methanol Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the various substituted indoles, derivatives of (1H-indol-5-yl)methanol represent a promising but relatively underexplored class of compounds. Their unique substitution pattern at the 5-position offers a valuable vector for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives and related 5-substituted indoles, focusing on their potential as anticancer, antimicrobial, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, providing quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Diverse Biological Activities of 5-Substituted Indole Derivatives
Derivatives featuring substitutions at the 5-position of the indole ring have demonstrated a remarkable range of pharmacological effects. While research specifically on derivatives of this compound is emerging, the broader class of 5-substituted indoles provides a strong rationale for their development. Key activities include potent anticancer, antimicrobial, and neuroprotective effects.
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents. 5-substituted indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of tubulin polymerization and protein kinases. For instance, certain 2-phenyl-1H-indole derivatives with substitutions at the 5-position have been found to be potent inhibitors of tubulin assembly, leading to cell cycle arrest and apoptosis.[1]
Neuroprotective Activity
Monoamine oxidase (MAO) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Notably, a derivative of 5-aminoindole, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, has been identified as a potent and selective inhibitor of MAO-B.[2] This highlights the potential of the 5-substituted indole scaffold in the development of novel neuroprotective agents.
Anti-inflammatory and Antioxidant Activity
The 5-position of the indole ring has also been a target for the development of anti-inflammatory and antioxidant agents. For example, novel 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been designed and synthesized as potent xanthine oxidase (XO) inhibitors, which are crucial in the management of gout and hyperuricemia.[3]
Quantitative Data on Biological Activity
The following tables summarize the quantitative biological activity data for various 5-substituted indole derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of 5-Substituted Indole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5f | Various | 0.11 - 1.4 | Tubulin Polymerization Inhibition | [4] |
| 5m | Various | 0.11 - 1.4 | Tubulin Polymerization Inhibition | [4] |
| 21 | Various | 0.022 - 0.056 | Tubulin Polymerization Inhibition | [4] |
| 1k | MCF-7 | 0.0045 | Tubulin Polymerization Inhibition | [4] |
Table 2: Neuroprotective Activity of 5-Substituted Indole Derivatives
| Compound ID | Target | Kᵢ (µM) | Selectivity | Reference |
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | 0.03 | 99-fold for MAO-B | [2] |
| Indole-5,6-dicarbonitrile derivative | MAO-A | 0.014 | Non-selective | [5] |
| Indole-5,6-dicarbonitrile derivative | MAO-B | 0.017 | Non-selective | [5] |
Table 3: Anti-inflammatory/Antioxidant Activity of 5-Substituted Indole Derivatives
| Compound ID | Target | IC50 (µM) | Reference |
| 6c | Xanthine Oxidase | 0.13 | [3] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide protocols for key biological assays.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound derivatives dissolved in DMSO
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C for bacteria, 30°C for fungi)
Procedure:
-
Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a positive control (microbes in broth) and a negative control (broth only).
-
Incubate the plates for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Protocol 3: Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Guanosine triphosphate (GTP)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound derivatives
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing tubulin and the test compound in polymerization buffer on ice.
-
Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed 37°C spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.
-
Calculate the percentage of inhibition relative to a control without the compound and determine the IC50 value.[1]
Conclusion and Future Perspectives
The available data on 5-substituted indole derivatives strongly suggest that the this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory effects, underscore the versatility of this chemical framework.
While the direct derivatization of this compound is a less explored area, the potent activities observed for other 5-substituted indoles provide a solid foundation and rationale for future research. Future efforts should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity for various biological targets.
References
- 1. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of (1H-indol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (1H-indol-5-yl)methanol. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines predicted data with typical spectroscopic characteristics observed for closely related indole and aromatic alcohol derivatives. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and drug development context.
Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for this compound. This data is compiled from computational predictions and analysis of spectral data for analogous compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) - Predicted in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.1 | br s | 1H | N-H (indole) |
| ~7.5 | s | 1H | H-4 |
| ~7.3 | d | 1H | H-7 |
| ~7.2 | t | 1H | H-2 |
| ~7.0 | dd | 1H | H-6 |
| ~6.4 | t | 1H | H-3 |
| ~5.1 | t | 1H | -OH |
| ~4.5 | d | 2H | -CH₂- |
¹³C NMR (Carbon-13 NMR) - Predicted in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~137.0 | C-7a |
| ~132.0 | C-5 |
| ~128.0 | C-3a |
| ~125.0 | C-2 |
| ~122.0 | C-6 |
| ~120.0 | C-4 |
| ~111.0 | C-7 |
| ~101.0 | C-3 |
| ~63.0 | -CH₂- |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Strong, Broad | O-H stretch (alcohol) & N-H stretch (indole) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2920-2850 | Medium | C-H stretch (aliphatic -CH₂-) |
| ~1620-1450 | Medium-Strong | C=C stretch (aromatic/indole ring) |
| ~1250-1000 | Strong | C-O stretch (primary alcohol) |
| ~800-700 | Strong | C-H bend (out-of-plane, aromatic) |
Table 3: Mass Spectrometry (MS) Data
| m/z | Ion |
| 148.07570 | [M+H]⁺ |
| 170.05764 | [M+Na]⁺ |
| 147.06787 | [M]⁺ |
| 130.06568 | [M+H-H₂O]⁺ |
Note: The m/z values are based on high-resolution mass spectrometry predictions. The base peak in an experimental spectrum may vary depending on the ionization method and conditions.
Experimental Protocols
The following are detailed experimental protocols for the acquisition of spectroscopic data for this compound, based on standard procedures for indole derivatives and aromatic alcohols.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Cap the NMR tube and ensure the solution is homogeneous.
-
-
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., zgpg30).
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Carefully remove the pellet from the die.
-
-
FT-IR Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment to subtract any atmospheric interference.
-
2.3 Mass Spectrometry (MS)
-
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
If necessary for volatility, derivatize the sample by reacting it with a suitable agent (e.g., BSTFA) to convert the alcohol and indole N-H groups to their trimethylsilyl ethers.
-
-
GC-MS (Electron Ionization - EI) Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Relationship between molecular structure and spectroscopic data.
The Enigmatic World of Indole Alkaloids: A Comprehensive Guide to Their Discovery, Natural Occurrence, and Analysis
A deep dive into the intricate structures, biosynthetic origins, and profound biological activities of one of nature's most significant classes of secondary metabolites.
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Nature's Pharmacy
Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with over 4,100 known compounds.[1] Characterized by the presence of an indole nucleus, these nitrogen-containing molecules are derived from the amino acid tryptophan.[1][2] Their history is deeply intertwined with human culture, from ancient ritualistic use of psychedelic mushrooms to the development of modern chemotherapeutics.[1] The first indole alkaloid to be isolated was strychnine in 1818 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1] Adolf von Baeyer first synthesized the parent indole structure in 1866, paving the way for a deeper understanding of this fascinating class of compounds.[3]
This technical guide provides a comprehensive overview of the discovery and natural occurrence of indole alkaloids, with a focus on their classification, biosynthesis, and distribution. It further details experimental protocols for their extraction and quantitative analysis and explores the mechanisms of action of several key members of this family through their interaction with critical signaling pathways.
Classification: A Tale of Two Pathways
Indole alkaloids are broadly classified into two major groups based on their biosynthetic origins: non-isoprenoid and isoprenoid alkaloids.[1][4][5]
-
Non-isoprenoid Indole Alkaloids: This smaller group includes simple derivatives of indole, β-carbolines, and pyrroloindole alkaloids.[1][5] Their biosynthesis does not involve the incorporation of isoprene units.
-
Isoprenoid Indole Alkaloids: This vast and structurally complex group is formed by the condensation of a tryptamine moiety with an isoprenoid unit, typically derived from dimethylallyl pyrophosphate (DMAPP) and/or isopentenyl pyrophosphate (IPP).[1][4] This category is further subdivided into:
-
Hemiterpenoids: Such as the ergot alkaloids.
-
Monoterpenoids: The largest group, also known as terpene indole alkaloids (TIAs), which are formed from the reaction of tryptamine with the monoterpene secologanin.[1][5]
-
Bisindole Alkaloids: Dimeric structures formed from two monomeric indole alkaloid units.[1]
-
Natural Occurrence: A Widespread Presence Across Kingdoms
Indole alkaloids are widely distributed in nature, found in a diverse array of organisms, including plants, fungi, and animals.
Plants: The plant kingdom is the richest source of indole alkaloids. Several plant families are particularly known for their high concentration and diversity of these compounds, including:
-
Apocynaceae (Dogbane Family): This family is a treasure trove of monoterpenoid indole alkaloids and includes prominent genera such as Catharanthus, Rauvolfia, Tabernaemontana, Alstonia, and Kopsia.[6][7] Catharanthus roseus (Madagascar periwinkle) is renowned for producing the anticancer bisindole alkaloids vincristine and vinblastine.[8] Rauvolfia serpentina is a source of reserpine, an antihypertensive agent.[9]
-
Rubiaceae (Coffee Family): This family is a significant source of indole alkaloids, particularly monoterpene indole alkaloids.[10][11] Genera such as Uncaria and Psychotria are known producers of these compounds.[10]
-
Loganiaceae (Strychnine Family): This family is notable for producing highly toxic indole alkaloids, with the genus Strychnos being the source of strychnine.[1]
-
Nyssaceae (Tupelo Family): This family also contains plants that produce indole alkaloids.[3]
Fungi: The fungal kingdom is another significant source of indole alkaloids, particularly the ergot alkaloids and hallucinogenic tryptamines.
-
Claviceps purpurea: This fungus, which grows on rye and other cereals, produces a range of ergot alkaloids, with concentrations reaching up to 2% of the sclerotia's dry mass.[3]
-
Psilocybe species: Commonly known as "magic mushrooms," these fungi produce psilocybin and psilocin. The psilocybin content typically ranges from 0.5% to 1% of the dried mushroom weight.[12]
Animals: The occurrence of indole alkaloids in animals is less common but includes notable examples.
-
Toads (Bufo species): The skin of many toad species in the genus Bufo contains tryptamine derivatives like bufotenin.[1]
Quantitative Data on Natural Occurrence
The concentration of indole alkaloids can vary significantly depending on the species, the part of the organism, and environmental conditions. The following tables summarize quantitative data for some of the most well-studied indole alkaloids.
Table 1: Concentration of Indole Alkaloids in Catharanthus roseus
| Alkaloid | Plant Part | Concentration (mg/g dry weight) | Reference |
| Vindoline | Leaves | 0.891 | [13] |
| Catharanthine | Leaves | 0.974 | [13] |
| Vincristine | Leaves | 0.492 | [13] |
| Vinblastine | Leaves | 0.307 | [13] |
| Ajmalicine | Roots | Higher concentrations than in other parts | [14] |
Table 2: Concentration of Psilocybin and Psilocin in Psilocybe cubensis
| Alkaloid | Concentration (% w/w) | Reference |
| Psilocybin | 0.63 - 1.36 | [12][15] |
| Psilocin | 0.60 - 1.221 | [12][15] |
Table 3: Concentration of Ergot Alkaloids in Claviceps purpurea Sclerotia
| Alkaloid | Concentration (% of total alkaloids) | Reference |
| Ergotamine | 35.08 - 48.9 | [6] |
| Ergocristine | 27.72 - 75.6 | [6] |
| Ergosine | 26.96 | [6] |
| Ergocornine | 2.22 - 6.86 | [6] |
Biosynthesis: From Tryptophan to a Myriad of Structures
The biosynthetic journey of all indole alkaloids begins with the amino acid tryptophan.[1][2] A key initial step for most is the decarboxylation of tryptophan to form tryptamine.[1] From this central precursor, a cascade of enzymatic reactions leads to the vast array of indole alkaloid structures.
For the largest group, the monoterpenoid indole alkaloids, the biosynthesis involves a crucial Pictet-Spengler condensation between tryptamine and the iridoid monoterpene secologanin, catalyzed by the enzyme strictosidine synthase.[16][17] This reaction yields strictosidine, the universal precursor for this entire class of compounds.[18] Subsequent deglycosylation and a series of rearrangements and enzymatic modifications of the strictosidine aglycone give rise to the different structural skeletons, such as the Corynanthe, Iboga, and Aspidosperma types.
Experimental Protocols: From Plant to Pure Compound
The isolation and quantification of indole alkaloids from natural sources involve a series of well-defined experimental procedures.
Extraction
The initial step in isolating indole alkaloids is their extraction from the source material. The choice of method depends on the nature of the alkaloids and the plant matrix.
1. Acid-Base Extraction (Stas-Otto Method)
This classical method leverages the basicity of most alkaloids.
-
Principle: Alkaloids exist as salts in the plant. By adding a base, the free alkaloid bases are liberated and can be extracted with an organic solvent. Subsequently, the organic extract is treated with an acid to convert the alkaloids back into their salt form, which are soluble in the aqueous phase, thus separating them from neutral and weakly basic impurities.
-
Protocol:
-
Moisten the powdered plant material with an alkaline solution (e.g., sodium carbonate, ammonia).[4][17]
-
Extract the basified material with an immiscible organic solvent (e.g., chloroform, ether).
-
Separate the organic layer and shake it with a dilute aqueous acid (e.g., sulfuric acid, tartaric acid).[4][19]
-
The alkaloid salts will partition into the aqueous layer. Separate the aqueous layer.
-
Make the aqueous layer alkaline again to precipitate the free alkaloid bases.
-
Extract the precipitated alkaloids with an organic solvent.
-
Evaporate the organic solvent to obtain the crude alkaloid extract.
-
2. Solvent Extraction
This method uses organic solvents to directly extract alkaloids.
-
Principle: Both free alkaloids and their salts can be extracted using polar organic solvents like methanol or ethanol.[20] Lipophilic free alkaloids can be extracted with nonpolar solvents like chloroform or ether.[20]
-
Protocol:
-
Macerate or percolate the powdered plant material with a suitable solvent (e.g., methanol, ethanol).
-
Filter the extract and concentrate it under reduced pressure.
-
The crude extract can then be subjected to further purification steps.
-
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of indole alkaloids.
1. HPLC-UV for Vincristine and Vinblastine in Catharanthus roseus
-
Principle: This method utilizes reverse-phase HPLC with UV detection to separate and quantify vincristine and vinblastine.
-
Protocol:
-
Sample Preparation: Prepare an extract of C. roseus leaves as described in the extraction section. Redissolve the final residue in methanol.[21]
-
Chromatographic Conditions:
-
Quantification: Prepare standard solutions of vincristine and vinblastine in methanol.[23] Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the alkaloids in the sample by comparing their peak areas to the calibration curve.
-
2. LC-MS for Tryptamine Derivatives
-
Principle: Liquid chromatography coupled with mass spectrometry provides high sensitivity and selectivity for the analysis of tryptamine derivatives.
-
Protocol:
-
Sample Preparation (from plasma):
-
To 200 µL of plasma, add an internal standard and a saturated sodium borate buffer.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., MTBE).
-
Separate the organic layer, evaporate it to dryness, and reconstitute the residue in the mobile phase.[24]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable reverse-phase column (e.g., C8 or C18).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[25]
-
Ionization: Electrospray ionization (ESI) in positive mode.[25]
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
-
Method Validation: All analytical methods for quantification should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[22][23][26][27][28]
Signaling Pathways and Mechanisms of Action
Many indole alkaloids exert their profound physiological effects by interacting with specific molecular targets, often receptors or enzymes in the central and peripheral nervous systems.
1. Serotonin (5-HT) Receptor Interactions
Due to their structural similarity to serotonin, many tryptamine-based indole alkaloids interact with serotonin receptors.
-
Mechanism: Psychedelic tryptamines like psilocybin and DMT are agonists at 5-HT2A receptors.[18] Other indole alkaloids, such as geissoschizine methyl ether, can act as partial agonists at 5-HT1A receptors and antagonists at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors.[2][17] The activation of these G-protein coupled receptors initiates downstream signaling cascades involving phospholipase C (PLC) and adenylyl cyclase (AC), leading to changes in intracellular calcium levels and cyclic AMP (cAMP) concentrations, respectively.
2. Adrenergic Receptor Interactions
Certain monoterpenoid indole alkaloids modulate the adrenergic system.
-
Mechanism:
-
Ajmalicine: Acts as a selective antagonist of α1-adrenergic receptors, leading to vasodilation and an antihypertensive effect.[3][18] It competitively blocks norepinephrine from binding to these Gq-coupled receptors.[3]
-
Yohimbine: Is a selective α2-adrenergic receptor antagonist.[1][29] By blocking presynaptic α2-receptors, which normally provide negative feedback on norepinephrine release, yohimbine increases sympathetic outflow.[1][16]
-
3. NMDA Receptor Antagonism
-
Mechanism: Ibogaine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.[30][31] It acts as an open-channel blocker, binding within the receptor's ion channel, thereby preventing the influx of calcium and sodium ions.[20] This action is thought to contribute to its anti-addictive properties by disrupting glutamatergic pathways involved in drug craving and withdrawal.[1][31]
4. Inhibition of Microtubule Polymerization
-
Mechanism: The anticancer bisindole alkaloids vincristine and vinblastine exert their cytotoxic effects by interfering with microtubule dynamics.[18][32] They bind to β-tubulin and inhibit its polymerization into microtubules.[13][32] This disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest in metaphase and ultimately apoptosis.[13][18][32]
5. Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)
-
Mechanism: Reserpine irreversibly inhibits the vesicular monoamine transporter 2 (VMAT2).[12] VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles for later release.[4][5] By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters from nerve terminals, which accounts for its antihypertensive and historical antipsychotic effects.[4][12]
Conclusion: An Enduring Legacy and a Promising Future
The discovery and study of indole alkaloids have been instrumental in advancing our understanding of chemistry, biology, and medicine. From their origins in traditional remedies to their role as essential modern pharmaceuticals, these compounds continue to be a rich source of inspiration for drug discovery and development. Their vast structural diversity and potent biological activities ensure that indole alkaloids will remain a focal point of scientific inquiry for years to come, promising new therapeutic agents and a deeper appreciation for the chemical intricacies of the natural world.
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ahajournals.org [ahajournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera | MDPI [mdpi.com]
- 8. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Secondary Metabolites from Rubiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 20. Ibogaine block of the NMDA receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2,3-Dialkyl(dimethylamino)indoles: interaction with 5HT1, 5HT2, and rat stomach fundal serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ema.europa.eu [ema.europa.eu]
- 23. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 24. Action of the vinca alkaloids vincristine, vinblastine, and desacetyl vinblastine amide on microtubules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 27. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 28. ijrrjournal.com [ijrrjournal.com]
- 29. youtube.com [youtube.com]
- 30. Complete Guide To Ibogaine Treatment - Everything You Need To Know [avanteibogaine.com]
- 31. Ibogaine How It Works Understanding Its Mechanisms of Action [roothealing.com]
- 32. Page loading... [wap.guidechem.com]
A Technical Guide to the Pharmacological Profile of Novel Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its structural versatility and ability to mimic protein structures allow indole-based compounds to bind to a multitude of receptors and enzymes, leading to a broad spectrum of pharmacological activities.[1][3] This has resulted in a significant number of indole-containing drugs approved by the FDA for various clinical conditions, from cancer and migraines to hypertension and viral infections.[2][4]
Recent years have seen a surge in the development of novel indole derivatives with enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance.[5][6] This guide provides an in-depth look at the pharmacological profiles of these emerging compounds, focusing on their anticancer, anti-inflammatory, and antiviral activities. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in the field of drug discovery.
Pharmacological Profiles and Quantitative Data
Novel indole derivatives have demonstrated significant potential across several therapeutic areas. Their mechanism of action often involves targeting specific biological pathways crucial for disease progression.[6][7]
Anticancer Activity
Indole derivatives are at the forefront of oncology research, targeting various mechanisms to inhibit tumor growth and proliferation.[5][8] Key strategies include the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.
a) Tubulin Polymerization Inhibitors: By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.[5][9]
| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Tubulin IC₅₀ (µM) | Reference |
| Indole-Acrylamide | Compound 1 | Huh7 (Hepatocellular Carcinoma) | 5.0 | - | [5] |
| Indole-Sulfonamide | Compound 18 | HeLa (Cervical Cancer) | 0.24 | 1.82 | [9] |
| Indole-Tetrazole | Compound 3 | MGC-803 (Gastric Cancer) | < 0.05 | 2.46 | [10] |
| Indole-Tetrazole | Compound 7 | MCF-7 (Breast Cancer) | 3.5 | 0.52 | [10] |
| Indole-Tetrazole | Compound 9 | MCF-7 (Breast Cancer) | 4.2 | 0.34 | [10] |
b) Protein Kinase Inhibitors: These derivatives target signaling pathways, like the MAPK pathway, that are often dysregulated in cancer.[6][10]
| Compound Class | Specific Compound | Target Kinase(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolinyl-Indole | Compound 17 | EGFR | Leukemia | >78% inhibition @ 10µM | [10] |
| Spirooxindole | Compound 43a | HER2, HER3 | MCF-7 (Breast Cancer) | 3.88 | [2] |
| Indole Derivative | Compound 43 | LSD1 | A549 (Lung Cancer) | 0.74 | [10] |
c) Other Anticancer Mechanisms: Novel indoles also show efficacy against various other cancer-related targets.
| Compound Class | Target | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| β-Carboline Alkaloid | Apoptosis Induction | Dehydrocrenatidine 36 | HepG2 (Hepatocellular Carcinoma) | 3.5 | [8] |
| Indole Alkaloid | General Cytotoxicity | 3,5-Diprenyl indole 35 | MIA PaCa-2 (Pancreatic) | 9.5 | [8] |
Anti-inflammatory Activity
Novel indole derivatives can modulate key inflammatory pathways, such as NF-κB and MAPKs, offering potential treatments for chronic inflammatory diseases.[5][11]
| Compound Class | Specific Compound | Key Effect | In Vitro/In Vivo Model | Finding | Reference |
| Oleanolic Acid-Indole | Compound 8 | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | LPS-induced BV2 microglia | More potent than parent compound | [11] |
| Oleanolic Acid-Indole | Compound 9 | Inhibition of NO production | LPS-induced BV2 microglia | More potent than parent compound | [11] |
Antiviral Activity
Indole-based compounds, particularly thiourea derivatives, have shown significant promise as antiviral agents, including activity against drug-resistant HIV-1 strains.[12][13]
| Compound Class | Specific Compound | Viral Target | Key Effect | Reference |
| Indole-Thiourea | Derivative 8 | HIV-1 (Wild Type & Mutant) | Potent inhibition | [12] |
| Indole-Thiourea | General Class | Positive- and negative-sense RNA viruses | Broad spectrum activity | [12][14] |
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating the pharmacological profile of novel compounds.
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay is a standard method for assessing the effect of a compound on the viability and proliferation of cancer cell lines.[15]
-
Cell Plating: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the indole compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.
Tubulin Polymerization Assay
This assay directly measures a compound's ability to interfere with the assembly of microtubules, a key mechanism for many anticancer agents.[9][10]
-
Reagent Preparation: Reconstitute purified tubulin protein in a glutamate-based polymerization buffer. Prepare the indole test compound at various concentrations. Combretastatin A-4 or colchicine can be used as a positive control.
-
Reaction Initiation: In a 96-well plate, mix the tubulin solution with the test compounds. Initiate polymerization by adding GTP and incubating the plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the change in absorbance over time for each compound concentration. The rate of polymerization is determined from the slope of the linear phase. The IC₅₀ value is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the vehicle control.
In Vivo Anticancer Efficacy: Xenograft Model
Animal models are essential for evaluating the therapeutic potential and safety of a compound in a physiological context.[10][15]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ MGC-803 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly using calipers. When tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign the mice to treatment and control groups (n=5-10 mice per group).
-
Compound Administration: Administer the novel indole compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at predetermined doses (e.g., 15 and 30 mg/kg). The control group receives the vehicle solution. Treatment is typically administered daily or on a set schedule for 2-3 weeks.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the control group. The tumors can be further analyzed by histology or Western blot.
Visualizations: Pathways and Workflows
Visual diagrams are crucial for understanding complex biological processes and experimental designs.
Caption: Drug discovery workflow for novel anticancer indole compounds.
Caption: Inhibition of the MAPK signaling pathway by indole derivatives.
Caption: Structure-Activity Relationship (SAR) concept for indole derivatives.
References
- 1. ijpsr.com [ijpsr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (1H-indol-5-yl)methanol from Indole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of (1H-indol-5-yl)methanol, a valuable building block in medicinal chemistry and drug development, through the reduction of indole-5-carboxylic acid. The primary method detailed utilizes lithium aluminum hydride (LAH), a potent reducing agent effective for the conversion of carboxylic acids to primary alcohols. An alternative method employing borane complexes is also discussed, offering a milder and potentially more chemoselective approach. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to ensure reproducibility and safety in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The conversion of the readily available indole-5-carboxylic acid to its corresponding alcohol is a fundamental transformation that enables further functionalization and elaboration of the indole core. The primary challenge in this synthesis lies in the selective reduction of the carboxylic acid group without affecting the indole ring. Lithium aluminum hydride (LAH) is a powerful and efficient reagent for this purpose, though it requires careful handling due to its high reactivity, particularly with water.[1][2][3] Borane-based reagents offer a less pyrophoric alternative with high chemoselectivity for carboxylic acids.[4][5][6] This protocol provides a robust and reliable method for this synthesis, suitable for laboratory-scale preparation.
Key Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier |
| Indole-5-carboxylic acid | C₉H₇NO₂ | 161.16 | ≥98% | Sigma-Aldrich |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 37.95 | 1.0 M solution in THF | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | DriSolv® | MilliporeSigma |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous, Granular | VWR |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M Aqueous Solution | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Aqueous | In-house preparation |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | Aqueous | In-house preparation |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |
Experimental Protocols
Protocol 1: Reduction of Indole-5-carboxylic Acid using Lithium Aluminum Hydride (LAH)
This protocol details the reduction of indole-5-carboxylic acid to this compound using a solution of lithium aluminum hydride in tetrahydrofuran.
Reaction Scheme:
C₉H₇NO₂ + LiAlH₄ → C₉H₉NO
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add indole-5-carboxylic acid (e.g., 5.0 g, 31.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture to dissolve the starting material.
-
Place the flask in an ice bath to cool the solution to 0 °C.
-
-
Addition of LAH:
-
Under a nitrogen atmosphere, slowly add a 1.0 M solution of lithium aluminum hydride in THF (e.g., 46.5 mL, 46.5 mmol, 1.5 equivalents) to the stirred solution of indole-5-carboxylic acid via the dropping funnel over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.
-
Caution: The reaction is exothermic and generates hydrogen gas. Ensure adequate ventilation and proper handling of LAH.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
Caution: The quenching of excess LAH is highly exothermic and produces hydrogen gas. Perform this step slowly and carefully in a fume hood.
-
Slowly and sequentially add the following dropwise to the stirred reaction mixture:
-
Water (e.g., 1.8 mL)
-
15% aqueous sodium hydroxide solution (e.g., 1.8 mL)
-
Water (e.g., 5.4 mL)
-
-
A granular white precipitate of aluminum salts should form. Stir the mixture for an additional 30 minutes at room temperature.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with additional THF (2 x 30 mL).
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to yield pure this compound.
-
-
Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the product is expected to be between 66-70 °C.[7]
-
Protocol 2: Alternative Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane complexes offer a milder alternative for the reduction of carboxylic acids and can exhibit greater chemoselectivity.[5][8]
Reaction Scheme:
C₉H₇NO₂ + BH₃·THF → C₉H₉NO
Brief Procedure:
To a solution of indole-5-carboxylic acid in anhydrous THF at 0 °C under a nitrogen atmosphere, slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (approximately 3-4 equivalents). Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction is then quenched carefully with methanol and the solvent is removed. The product is isolated by extraction and purified by column chromatography as described in Protocol 1.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound using the LAH protocol.
| Parameter | Value |
| Starting Material | |
| Indole-5-carboxylic acid | 5.0 g (31.0 mmol) |
| Reagents | |
| Lithium Aluminum Hydride (1.0 M in THF) | 46.5 mL (46.5 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 100 mL |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product | |
| This compound (Expected) | ~4.0 g (87% yield) |
| Appearance | White to off-white solid[7] |
| Melting Point | 66-70 °C[7] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from indole-5-carboxylic acid using the LAH reduction method.
Caption: Workflow for the LAH reduction of indole-5-carboxylic acid.
Safety Precautions
-
Lithium Aluminum Hydride (LAH): LAH is a highly reactive, flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. It is also corrosive. Handle LAH and its solutions in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous Solvents: Anhydrous solvents such as THF and diethyl ether are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Quenching Procedure: The quenching of excess LAH is extremely hazardous if not performed correctly. The addition of water and aqueous solutions must be done slowly and dropwise with efficient cooling and stirring to control the exothermic reaction and hydrogen evolution.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound from indole-5-carboxylic acid. The use of lithium aluminum hydride ensures high conversion to the desired product. Proper adherence to the experimental procedures and safety precautions is crucial for the successful and safe execution of this synthesis. The resulting product is a versatile intermediate for the development of new chemical entities in the field of drug discovery.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC06194F [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fischer Indole Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, remains one of the most versatile and widely utilized methods for the synthesis of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a suitable aldehyde or ketone.[1][3] The versatility of the Fischer indole synthesis allows for the preparation of a wide variety of substituted indoles by judicious choice of the starting materials.
These application notes provide an overview of the Fischer indole synthesis, including a comparison of common catalysts, detailed experimental protocols for the synthesis of representative substituted indoles, and troubleshooting guidance for common challenges encountered in the reaction.
Reaction Mechanism and Key Considerations
The generally accepted mechanism of the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone.[1]
-
Tautomerization: The arylhydrazone tautomerizes to its enamine form.[1]
-
[4][4]-Sigmatropic Rearrangement: A key[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.[1][3]
-
Aromatization and Cyclization: The intermediate undergoes aromatization, followed by an intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia yields the aromatic indole ring.[1]
Key Considerations for Successful Synthesis:
-
Catalyst Choice: The selection of an appropriate acid catalyst is crucial and often substrate-dependent. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are commonly used.[3][5] The strength of the acid can significantly impact the reaction rate and yield, with stronger acids sometimes leading to decomposition or side reactions.[5]
-
Reaction Temperature: The reaction typically requires elevated temperatures to overcome the activation energy of the[4][4]-sigmatropic rearrangement.[6] However, excessively high temperatures can lead to the formation of tars and other byproducts.[5]
-
Substrate Electronic Effects: The electronic properties of the substituents on both the arylhydrazine and the carbonyl compound can influence the reaction outcome. Electron-donating groups on the carbonyl component can sometimes lead to a competing N-N bond cleavage, reducing the yield of the desired indole.[7]
-
Regioselectivity with Unsymmetrical Ketones: The use of unsymmetrical ketones can lead to the formation of two regioisomeric indole products. The product ratio is influenced by the acidity of the medium and steric effects.[8]
Data Presentation: Catalyst Comparison for Substituted Indole Synthesis
The following tables summarize the yields of various substituted indoles synthesized via the Fischer indole synthesis using different catalysts and reaction conditions. This data is compiled from various literature sources and is intended to provide a comparative overview.
| Substituted Indole | Phenylhydrazine | Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Phenylindole | Phenylhydrazine | Acetophenone | ZnCl₂ | None | 170 | 0.1 | 72-80 | [9] |
| 2-Phenylindole | Phenylhydrazine | Acetophenone | Polyphosphoric Acid | None | 150-160 | 0.25 | High | [10] |
| 2,3-Dimethylindole | Phenylhydrazine | 2-Butanone | BF₃·OEt₂ | Ethanol | Reflux | N/A | ~90 | [11] |
| 7-Ethyltryptophol | 2-Ethylphenylhydrazine | 2,3-Dihydrofuran | H₂SO₄ | Methanol/Water | 150 | 0.05 | 41 | [12] |
| Indomethacin Precursor | 4-Methoxyphenylhydrazine | Methyl Levulinate | Acid | N/A | Heating | N/A | N/A | [13] |
| Ondansetron Precursor | N-Methylaniline (forms enaminone) | 1,3-Cyclohexanedione | Acetic Acid | N/A | 120 | 0.5 | 97 (conversion) | [14] |
| Sumatriptan Precursor | 4-Hydrazino-N-methylbenzenemethanesulfonamide | N,N-Dimethyl-4-aminobutanal dimethyl acetal | Orthophosphoric Acid | Chloroform | Room Temp | 4 | N/A | [15] |
Note: "N/A" indicates that the specific data point was not available in the cited source.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone using two common catalysts, zinc chloride and polyphosphoric acid.
Method A: Using Zinc Chloride [9]
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Anhydrous Zinc Chloride (powdered)
-
Sand (clean)
-
Concentrated Hydrochloric Acid
-
95% Ethanol
-
Activated Charcoal (Norit)
Procedure:
-
Hydrazone Formation: In a suitable flask, react equimolecular amounts of acetophenone and phenylhydrazine to form acetophenone phenylhydrazone. The yield of the hydrazone is typically 87-91%.
-
Cyclization: In a 1-L beaker, intimately mix 53 g (0.25 mol) of freshly prepared acetophenone phenylhydrazone with 250 g of powdered anhydrous zinc chloride.
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid within 3-4 minutes.
-
Remove the beaker from the oil bath and continue stirring for 5 minutes.
-
To prevent solidification, stir in 200 g of clean sand.
-
Work-up and Purification: a. Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride. b. Filter the sand and crude 2-phenylindole. c. Boil the solid residue with 600 mL of 95% ethanol. d. Decolorize the hot solution with activated charcoal and filter. e. Allow the filtrate to cool to induce crystallization. f. Collect the crystalline 2-phenylindole by filtration and wash with cold ethanol. The expected yield is 72-80%.
Method B: Using Polyphosphoric Acid (PPA) [10]
Materials:
-
Acetophenone Phenylhydrazone
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Ethanol
Procedure:
-
Cyclization: In a flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.
-
Carefully add the pre-formed acetophenone phenylhydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture at 150-160°C for 10-15 minutes. The color of the mixture will darken.
-
Work-up and Purification: a. Allow the reaction mixture to cool to about 100°C. b. Pour the mixture onto crushed ice with stirring to precipitate the product. c. Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.
Protocol 2: Synthesis of 2,3-Dimethylindole[11]
Materials:
-
Phenylhydrazine
-
2-Butanone
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Ethanol
Procedure:
-
In a reaction flask, dissolve phenylhydrazine and 2-butanone in ethanol.
-
Add boron trifluoride etherate as the catalyst.
-
Reflux the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,3-dimethylindole. A yield of approximately 90% can be expected.
Protocol 3: Synthesis of 7-Ethyltryptophol Intermediate[12][16][17]
Materials:
-
2-Ethylphenylhydrazine Hydrochloride
-
2,3-Dihydrofuran
-
4 M Hydrochloric Acid
-
Water
-
Ethylene Glycol
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Prepare a solution of 4-hydroxybutanal by adding a drop of 4 M hydrochloric acid to a solution of 2,3-dihydrofuran in water.
-
Prepare a solution of 2-ethylphenylhydrazine hydrochloride in a mixture of water and ethylene glycol.
-
In a continuous flow reactor, pump the two solutions through a heated reaction loop. A typical setup might involve a residence time of 20 seconds at 180°C.
-
Cool the reaction mixture and dilute with water.
-
Extract the product with methyl tert-butyl ether (MTBE).
-
Evaporate the organic solvent to obtain 7-ethyltryptophol. An isolated yield of around 78% has been reported using a microwave-assisted continuous flow setup.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference |
| Low to No Product Formation | Inappropriate acid catalyst (too strong or too weak) | Screen a range of Brønsted and Lewis acids (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂, BF₃·OEt₂). PPA can be effective for less reactive substrates. | [5] |
| Sub-optimal temperature | Optimize the reaction temperature. Start with milder conditions and gradually increase. Microwave synthesis can offer rapid heating and improved yields. | [5] | |
| Unstable hydrazone intermediate | Perform a one-pot synthesis where the hydrazone is generated in situ without isolation. | [5] | |
| Formation of Tar and Polymeric Byproducts | Harsh reaction conditions (strong acid, high temperature) | Use a milder acid or lower the reaction temperature. Carefully control the addition of the catalyst. | [5] |
| Mixture of Regioisomers (with unsymmetrical ketones) | Enolization on both sides of the ketone | The choice of acid catalyst and its concentration can influence the product ratio. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. | [8] |
| Difficult Purification | Polarity of indoles, presence of byproducts | Use a solvent system with a basic modifier (e.g., triethylamine) for chromatography. Consider recrystallization or preparative HPLC. | [16] |
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: General Experimental Workflow for Fischer Indole Synthesis.
Caption: Logic for Acid Catalyst Selection.
References
- 1. researchgate.net [researchgate.net]
- 2. grokipedia.com [grokipedia.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchwithnj.com [researchwithnj.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 14. researchgate.net [researchgate.net]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. benchchem.com [benchchem.com]
The Leimgruber-Batcho Indole Synthesis: A Detailed Protocol for Researchers
Application Notes and Protocols for the Synthesis of Substituted Indoles
The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles, a core structural motif in a vast array of pharmaceuticals and biologically active compounds. This two-step process, starting from readily available ortho-nitrotoluenes, offers a significant advantage over other indole syntheses due to its generally high yields, mild reaction conditions, and broad substrate scope. These application notes provide detailed protocols and comparative data to aid researchers, scientists, and drug development professionals in the successful implementation of this important synthetic transformation.
Principle and Workflow
The synthesis proceeds in two key steps:
-
Enamine Formation: An ortho-nitrotoluene is condensed with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-ortho-nitrostyrene (an enamine). This reaction takes advantage of the acidity of the methyl group activated by the ortho-nitro group.
-
Reductive Cyclization: The intermediate enamine is then subjected to a reductive cyclization. The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine double bond, followed by elimination of the secondary amine to afford the indole product. A variety of reducing agents can be employed for this step, allowing for optimization based on the substrate and desired reaction conditions.
A general workflow for the Leimgruber-Batcho indole synthesis is depicted below.
Application Notes and Protocols for Microwave-Assisted Synthesis of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, integral to a vast array of natural products and pharmaceuticals.[1][2] Traditional synthetic routes to indole derivatives, however, are often hampered by long reaction times, harsh conditions, and modest yields.[1][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and sustainable alternative for the preparation of these valuable compounds.[1][4] By utilizing direct dielectric heating, microwave irradiation dramatically accelerates reaction rates, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption, aligning with the principles of green chemistry.[1][5][6]
These application notes provide detailed protocols for several key microwave-assisted methods for the synthesis of indole derivatives, accompanied by comparative data and workflow visualizations to facilitate adoption in research and drug development settings.
General Experimental Workflow
The workflow for microwave-assisted synthesis is a streamlined process, lending itself to high-throughput synthesis and rapid library generation for biological screening.
Caption: General workflow for microwave-assisted organic synthesis.
I. Microwave-Assisted Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for the preparation of indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[2] Microwave irradiation significantly shortens the typically long reaction times associated with this method.[1]
Comparative Data: Conventional vs. Microwave-Assisted Fischer Indole Synthesis
| Synthesis of | Reactants | Heating Method | Catalyst/Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| 2-Phenylindole | Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | Acetic Acid | 8 hours | Reflux | 75 | [7] |
| 2-Phenylindole | Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | - | 10 min | 170°C | 92 | [7] |
| 1,2,3,4-Tetrahydrocarbazole | Phenylhydrazine, Cyclohexanone | Conventional | Zinc Chloride | - | - | - | 76 | [7][8] |
| 1,2,3,4-Tetrahydrocarbazole | Phenylhydrazine, Cyclohexanone | Microwave | p-TSA | - | 3 min | - | 91 | [8] |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Acetophenone (1.0 mmol)
-
Eaton's Reagent (P₂O₅ in MeSO₃H, 2 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave reactor
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).[3]
-
Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.[3][9]
-
After the reaction, allow the vial to cool to room temperature.[3][9]
-
Quench the reaction by carefully pouring the mixture onto crushed ice.[3][9]
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[3][9]
-
Extract the product with ethyl acetate (3 x 20 mL).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel to yield 2-phenylindole.[9]
Caption: Comparison of traditional and microwave-assisted Fischer indole synthesis.
II. Microwave-Assisted, Solvent-Free Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides access to 2-arylindoles. The microwave-assisted, solvent-free version of this reaction is particularly noteworthy for its alignment with green chemistry principles.[10]
Comparative Data: One-Pot Synthesis of 2-Arylindoles
| Aniline | Phenacyl Bromide | Heating Method | Base | Time | Power | Yield (%) | Reference |
| Aniline | Phenacyl bromide | Microwave | Aniline (2 eq.) | 45-60 s | 540 W | 52-75 | [10] |
| Substituted Anilines | Substituted Phenacyl Bromides | Microwave | Aniline (2 eq.) | 45-60 s | 540 W | 52-75 | [10] |
Experimental Protocol: One-Pot, Solvent-Free Synthesis of 2-Arylindoles
Materials:
-
Aniline (2.0 mmol)
-
Phenacyl bromide (1.0 mmol)
-
Microwave-safe open vessel
-
Domestic microwave oven
Procedure:
-
In an open vessel, thoroughly mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).[7][10] The excess aniline acts as both a reactant and a base.[10]
-
Place the vessel in a domestic microwave oven.[9]
-
After cooling, the resulting solid can be purified by column chromatography to yield the 2-arylindole.
Caption: Workflow for microwave-assisted, solvent-free Bischler-Möhlau synthesis.
III. Microwave-Assisted Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed reactions are powerful tools for constructing complex molecules. Microwave heating can significantly enhance the efficiency of these transformations for indole synthesis.[11]
Comparative Data: Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives
| Reactant | Heating Method | Catalyst System | Solvent | Time | Temperature | Yield (%) | Reference |
| Enamine | Conventional | Pd(OAc)₂/Cu(OAc)₂/K₂CO₃ | DMF | 16 hours | 80°C | Good | [7] |
| Enamine | Microwave | Pd(OAc)₂/Cu(OAc)₂ | DMF | 3 hours | 60°C | Excellent | [7][11] |
Experimental Protocol: Microwave-Assisted Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate
Materials:
-
Methyl (Z)-3-(phenylamino)but-2-enoate (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 1.5 mmol)
-
Dimethylformamide (DMF, 3 mL)
-
10 mL microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add methyl (Z)-3-(phenylamino)but-2-enoate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (1.5 mmol).[9]
-
Add DMF (3 mL) to the vial.[9]
-
Seal the vial and place it in the microwave reactor.[9]
-
Irradiate the mixture at 60°C for 3 hours with stirring.[9]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[9]
-
Purify the crude product by column chromatography.
Caption: Comparison of conventional and microwave-assisted Pd-catalyzed indole synthesis.
Conclusion
The adoption of microwave-assisted synthesis presents a compelling advantage for the synthesis of indole derivatives. The data and protocols provided herein demonstrate that MAOS consistently and significantly reduces reaction times while often improving product yields. This efficiency accelerates the drug discovery and development process by enabling faster synthesis of compound libraries and more rapid optimization of reaction conditions.
References
- 1. ijrpr.com [ijrpr.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of (1H-indol-5-yl)methanol Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and structure-activity relationship (SAR) studies of (1H-indol-5-yl)methanol analogs. The indole scaffold is a privileged structure in medicinal chemistry, and modifications of this core, particularly at the 5-position, have led to the discovery of numerous biologically active compounds.[1] This document outlines synthetic strategies, detailed experimental protocols, and data presentation for SAR analysis, targeting researchers in drug discovery and development.
Overview of Synthetic Strategies
The preparation of this compound analogs can be approached through several synthetic routes. A common strategy involves the initial synthesis of a 5-substituted indole precursor, such as a 5-carboxyindole or 5-hydroxyindole, followed by functional group manipulations to introduce the hydroxymethyl group and other desired substituents. Key synthetic methodologies include:
-
Nenitzescu Indole Synthesis: A classical method for the preparation of 5-hydroxyindoles from benzoquinones and β-enamino esters.[2]
-
Fischer and Bischler Indole Synthesis: Versatile methods for constructing the indole core from aryl hydrazines and ketones/α-halo-ketones, respectively.
-
Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Heck couplings are instrumental for introducing substituents at various positions of the indole ring.
-
C-H Functionalization: Modern approaches that allow for the direct and regioselective introduction of functional groups onto the indole nucleus, offering a more atom-economical route to analog synthesis.[3][4][5][6]
-
Reduction of 5-Carboxyindoles or 5-Formylindoles: A straightforward method to obtain the this compound core from commercially available or readily synthesized precursors.
Experimental Protocols
General Synthesis of this compound
This protocol describes a general two-step procedure for the preparation of this compound starting from 1H-indole-5-carboxylic acid.
Step 1: Esterification of 1H-indole-5-carboxylic acid
-
To a solution of 1H-indole-5-carboxylic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1H-indole-5-carboxylate.
Step 2: Reduction of Methyl 1H-indole-5-carboxylate
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, add a solution of methyl 1H-indole-5-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford this compound.
Synthesis of Analogs via N-Alkylation
This protocol outlines the N-alkylation of a protected this compound derivative.
-
To a solution of a suitable N-H indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.3 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Synthesis of Analogs via C-H Functionalization at C4
This protocol describes a palladium-catalyzed C4-arylation of a C3-formyl-substituted indole.
-
In a sealed tube, combine the 3-formylindole substrate (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (10 mol%), and K₂CO₃ (2.0 eq).
-
Add anhydrous toluene (0.2 M).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation for SAR Studies
Quantitative data from biological assays should be summarized in tables to facilitate the comparison of analog activity and the elucidation of structure-activity relationships.
SAR of (1H-indol-5-yl)isoxazole-3-carboxylic Acid Analogs as Xanthine Oxidase Inhibitors
The following table presents the inhibitory activity of a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid analogs against xanthine oxidase (XO). The data indicates that hydrophobic substituents on the indole nitrogen are crucial for potent XO inhibition.[7]
| Compound | R | IC₅₀ (μM) |
| 6a | H | > 40 |
| 6b | CH₃ | 0.25 |
| 6c | C₂H₅ | 0.13 |
| 6d | n-C₃H₇ | 0.21 |
| Allopurinol | - | 2.93 |
SAR of Indolyl-Pyridinyl-Propenone Analogs for Anticancer Activity
The following table summarizes the antiproliferative activity of 5-substituted indolyl-pyridinyl-propenone analogs in glioblastoma (GBM) cells. Modifications at the 5-position of the indole ring significantly impact cytotoxicity.[8]
| Compound | R | GI₅₀ (μM) |
| 2a | OCH₃ | 0.20 |
| 2b | OCH₂CH₃ | 0.18 |
| 2c | O(CH₂)₂CH₃ | 0.22 |
| 2d | OCH(CH₃)₂ | 0.15 |
| 11 | NHCOCH₃ | 1.2 |
| 12 | NHBoc | > 10 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological signaling pathways.
General Synthetic Workflow for this compound Analogs
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (1H-indol-5-yl)methanol in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of diverse libraries of indole-containing molecules, facilitating drug discovery and development.[1][2] (1H-indol-5-yl)methanol is a versatile building block that can be effectively employed in SPOS to create libraries of substituted indoles. The primary alcohol functional group allows for its immobilization on various solid supports, serving as a stable anchor for subsequent chemical transformations on the indole ring.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in solid-phase synthesis. The methodologies described herein are based on well-established principles of SPOS and are intended to serve as a practical guide for researchers in the field.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its reactivity and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [3] |
| Molecular Weight | 147.17 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Off-white to pale yellow solid | --- |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | [4] |
Table 1: Physicochemical Properties of this compound
Principle of Application in Solid-Phase Synthesis
The core strategy for utilizing this compound in SPOS involves its attachment to a solid support via its primary alcohol. This is typically achieved by reacting it with a resin that has a suitable functional group for forming a stable ether or ester linkage, such as a chlorotrityl or Wang resin. Once anchored, the indole ring is amenable to a variety of chemical modifications at different positions (e.g., N-1, C-2, C-3, C-4, C-6, and C-7). After the desired chemical transformations are complete, the final product is cleaved from the resin, purified, and characterized. This approach allows for the efficient synthesis of a library of indole derivatives with diverse substitution patterns.
A generalized workflow for this process is illustrated in the following diagram.
Figure 1: General workflow for the solid-phase synthesis of substituted indoles using this compound.
Experimental Protocols
The following protocols provide detailed procedures for the key steps in the solid-phase synthesis of indole derivatives using this compound.
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes the immobilization of this compound onto a 2-chlorotrityl chloride resin, a common solid support for anchoring alcohols.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (1.0 g, ~1.0-1.6 mmol/g loading) in a solid-phase synthesis vessel. Swell the resin in anhydrous DCM (10 mL) for 30 minutes at room temperature with gentle agitation.
-
Reagent Solution Preparation: In a separate flask, dissolve this compound (3 equivalents relative to resin loading) and DIPEA (5 equivalents relative to resin loading) in anhydrous DCM (5 mL).
-
Loading Reaction: Drain the DCM from the swollen resin. Add the solution of this compound and DIPEA to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Loading Determination (Optional): The loading of the indole moiety onto the resin can be determined by a gravimetric method or by cleaving a small amount of the resin and quantifying the cleaved product by UV-Vis spectroscopy or HPLC.
Protocol 2: N-Alkylation of Resin-Bound Indole
This protocol details the alkylation of the indole nitrogen (N-1 position) while it is attached to the solid support.
Materials:
-
Indole-functionalized resin from Protocol 1
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the indole-functionalized resin (100 mg) in anhydrous DMF (2 mL) for 30 minutes.
-
Deprotonation: Add NaH (5 equivalents) to the resin suspension. Agitate the mixture at room temperature for 1 hour.
-
Alkylation: Add the alkyl halide (5 equivalents) to the reaction mixture. Agitate at room temperature for 12-18 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 5 mL), a 1:1 mixture of DMF/water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Palladium-Catalyzed Suzuki Coupling at the C-3 Position
This protocol describes a method for introducing diversity at the C-3 position of the indole ring via a Suzuki coupling reaction, following a C-3 iodination step.
Materials:
-
N-alkylated indole-functionalized resin from Protocol 2
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent mixture (e.g., Dioxane/Water)
Procedure:
Part A: Iodination at C-3
-
Swell the N-alkylated resin (100 mg) in ACN (2 mL).
-
Add NIS (3 equivalents) and stir the mixture in the dark at room temperature for 6 hours.
-
Wash the resin with ACN (3 x 5 mL), DCM (3 x 5 mL), and dry under vacuum.
Part B: Suzuki Coupling
-
Swell the C-3 iodinated resin (100 mg) in a 3:1 Dioxane/Water mixture (2 mL).
-
Add the arylboronic acid (3 equivalents), Pd(PPh₃)₄ (0.1 equivalents), and K₂CO₃ (4 equivalents).
-
Heat the mixture at 80°C with agitation for 12 hours.
-
Cool to room temperature and wash the resin with the Dioxane/Water mixture (3 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
Protocol 4: Cleavage of the Final Product from the Resin
This protocol outlines the cleavage of the synthesized indole derivative from the 2-chlorotrityl resin using an acidic cocktail.
Materials:
-
Final, modified indole-functionalized resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry, final resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Agitate the mixture at room temperature for 1-2 hours.[5]
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional fresh TFA (2 x 1 mL) and then with DCM (2 x 2 mL). Combine all filtrates.
-
Solvent Evaporation: Concentrate the combined filtrate under a stream of nitrogen or using a rotary evaporator to reduce the volume by approximately 80-90%.
-
Precipitation: Add the concentrated solution dropwise to a flask containing cold diethyl ether (10-fold volume excess). A precipitate of the crude product should form.
-
Isolation: Isolate the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes expected outcomes for the key synthetic steps based on analogous reactions reported in the literature. Actual yields and purities may vary depending on the specific substrates and reaction conditions used.
| Step | Reaction | Key Reagents | Expected Yield (%) | Expected Purity (%) (Crude) |
| 1 | Loading onto 2-Cl-Trityl Resin | This compound, DIPEA | >90 | --- |
| 2 | N-Alkylation | NaH, Alkyl Halide | 85-95 | >80 |
| 3 | C-3 Iodination | NIS | >90 | >85 |
| 4 | C-3 Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 70-90 | >75 |
| 5 | Cleavage from Resin | TFA/TIS/H₂O | >95 | --- |
Table 2: Summary of Expected Yields and Purities for Solid-Phase Indole Synthesis
Visualization of Key Synthetic Transformations
The following diagrams illustrate the core chemical transformations on the solid support.
Figure 2: N-Alkylation of the resin-bound indole.
Figure 3: Suzuki coupling at the C-3 position of the resin-bound indole.
Conclusion
This compound serves as an effective and versatile anchor for the solid-phase synthesis of diverse indole libraries. The protocols and data presented provide a robust framework for researchers to immobilize this building block and perform subsequent chemical modifications in a high-throughput and efficient manner. This approach is highly valuable for generating novel compounds for screening in drug discovery programs. The flexibility of on-resin chemistry, combined with the efficiency of solid-phase purification, makes this a powerful strategy in modern medicinal chemistry.
References
Anwendungs- und Protokollhinweise: Derivatisierung von (1H-Indol-5-yl)methanol für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Das Indolgerüst ist ein privilegierter Heterozyklus in der medizinischen Chemie und bildet den Kern zahlreicher Naturstoffe und synthetischer Moleküle mit signifikanter biologischer Aktivität.[1] (1H-Indol-5-yl)methanol stellt ein vielseitiges Ausgangsmaterial für die Synthese von Wirkstoffkandidatenbibliotheken dar. Seine Derivatisierung am Indol-Stickstoff, an der Hydroxymethylgruppe und am aromatischen Kern ermöglicht die Erforschung des chemischen Raums und die Optimierung der pharmakologischen Eigenschaften. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von this compound und zum anschließenden biologischen Screening auf potenzielle therapeutische Wirkungen, insbesondere als entzündungshemmende und antineoplastische Mittel.
I. Synthetische Protokolle zur Derivatisierung
Die Derivatisierung von this compound kann an drei Hauptpositionen erfolgen: dem Indol-Stickstoff (N1), der Hydroxymethylgruppe an der C5-Position und durch elektrophile Substitution am Indolring.
1. N-Alkylierung/-Arylierung des Indol-Stickstoffs
Die Alkylierung oder Arylierung des Indol-Stickstoffs kann die Lipophilie und die sterischen Eigenschaften des Moleküls erheblich verändern, was zu einer veränderten biologischen Aktivität führen kann.
Experimentelles Protokoll: Allgemeine Vorgehensweise zur N-Alkylierung
-
Lösen Sie this compound (1 Äquiv.) in einem geeigneten aprotischen Lösungsmittel wie N,N-Dimethylformamid (DMF) oder Acetonitril.
-
Geben Sie eine Base wie Kaliumcarbonat (K₂CO₃, 1,5 Äquiv.) oder Natriumhydrid (NaH, 1,2 Äquiv., mit Vorsicht anwenden) zu der Lösung und rühren Sie bei Raumtemperatur für 30 Minuten.
-
Geben Sie das Alkylierungs- oder Arylierungsmittel (z. B. Benzylbromid, Iodmethan, substituiertes Phenylboronsäure, 1,1 Äquiv.) zu der Mischung.
-
Erhitzen Sie die Reaktionsmischung auf 60-80 °C und überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und löschen Sie sie mit Wasser.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).
-
Waschen Sie die organische Phase mit Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
2. Veresterung/Veretherung der Hydroxymethylgruppe
Die Modifikation der Hydroxymethylgruppe kann die Löslichkeit und die Prodrug-Eigenschaften beeinflussen und neue Interaktionen mit biologischen Zielmolekülen ermöglichen.
Experimentelles Protokoll: Veresterung mit Carbonsäuren
-
Lösen Sie this compound (1 Äquiv.) und die entsprechende Carbonsäure (1,2 Äquiv.) in wasserfreiem Dichlormethan (DCM).
-
Geben Sie ein Kopplungsreagenz wie N,N'-Dicyclohexylcarbodiimid (DCC, 1,2 Äquiv.) und eine katalytische Menge 4-Dimethylaminopyridin (DMAP) hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden.
-
Filtrieren Sie den ausgefallenen Dicyclohexylharnstoff ab und waschen Sie den Filterkuchen mit DCM.
-
Konzentrieren Sie das Filtrat und reinigen Sie den Rückstand mittels Säulenchromatographie.
3. Synthese von Imidazol-Derivaten über die Van-Leusen-Reaktion
Die Einführung heterozyklischer Einheiten wie Imidazol kann zu neuartigen antimikrobiellen oder krebsbekämpfenden Wirkstoffen führen.[2][3]
Experimentelles Protokoll: Van-Leusen-Dreikomponentenreaktion
-
Lösen Sie 1H-Indol-5-carbaldehyd (hergestellt durch Oxidation von this compound) (1 Äquiv.), ein primäres Amin (z. B. Benzylamin, 1 Äquiv.) und p-Toluolsulfonylmethylisocyanid (TosMIC, 1 Äquiv.) in einem geeigneten Lösungsmittel wie DMF.[2]
-
Geben Sie Kaliumcarbonat (K₂CO₃, 1 Äquiv.) zu der Mischung.[2]
-
Erhitzen Sie die Reaktion auf 60 °C für 24 Stunden.[3]
-
Nach dem Abkühlen geben Sie Wasser hinzu und extrahieren das Produkt mit Ethylacetat.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
II. Biologische Screening-Protokolle
Basierend auf der bekannten biologischen Aktivität von Indol-Derivaten werden die folgenden Screening-Assays vorgeschlagen.[4]
1. Anti-inflammatorisches Screening: COX-2-Inhibitionsassay
Viele Indol-Derivate zeigen entzündungshemmende Eigenschaften.[5] Ein Schlüsselenzym bei Entzündungen ist die Cyclooxygenase-2 (COX-2).
Experimentelles Protokoll: In-vitro-COX-2-Inhibitionsassay
-
Bereiten Sie eine 96-Well-Platte mit dem Testwirkstoff in verschiedenen Konzentrationen vor.
-
Geben Sie humanes rekombinantes COX-2-Enzym und einen Puffer (z. B. 100 mM Tris-HCl, pH 8,0) in jede Vertiefung.
-
Inkubieren Sie die Platte für 15 Minuten bei Raumtemperatur, um die Bindung zu ermöglichen.
-
Starten Sie die Reaktion durch Zugabe von Arachidonsäure (Substrat).
-
Messen Sie die Prostaglandin-E2-Produktion mittels eines kommerziell erhältlichen ELISA-Kits.
-
Berechnen Sie die prozentuale Hemmung im Vergleich zu einer unbehandelten Kontrolle und bestimmen Sie die IC₅₀-Werte.
2. Antikrebs-Screening: MTT-Assay gegen humane Krebszelllinien
Indol-Derivate sind für ihre zytotoxische Wirkung auf verschiedene Krebszelllinien bekannt.[6]
Experimentelles Protokoll: MTT-Zytotoxizitätsassay
-
Säen Sie humane Krebszellen (z. B. MDA-MB-231 Brustkrebs, A549 Lungenkrebs) in einer 96-Well-Platte aus und lassen Sie sie über Nacht anhaften.
-
Behandeln Sie die Zellen mit verschiedenen Konzentrationen der synthetisierten Derivate für 48-72 Stunden.
-
Geben Sie MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in jede Vertiefung und inkubieren Sie für 4 Stunden.
-
Lösen Sie die gebildeten Formazan-Kristalle in Dimethylsulfoxid (DMSO).
-
Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.
-
Bestimmen Sie die prozentuale Lebensfähigkeit der Zellen und berechnen Sie die IC₅₀-Werte.
3. Antimikrobielles Screening: Bestimmung der minimalen Hemmkonzentration (MHK)
Einige Indol-Derivate zeigen eine vielversprechende Aktivität gegen arzneimittelresistente Bakterien wie MRSA.[2][3]
Experimentelles Protokoll: Mikrodilutionsmethode zur Bestimmung der MHK
-
Bereiten Sie serielle Verdünnungen der Testverbindungen in einem geeigneten Nährmedium (z. B. Mueller-Hinton-Bouillon) in einer 96-Well-Platte vor.
-
Inokulieren Sie jede Vertiefung mit einer standardisierten Suspension des Testorganismus (z. B. Staphylococcus aureus MRSA).
-
Inkubieren Sie die Platte bei 37 °C für 18-24 Stunden.
-
Die MHK wird als die niedrigste Konzentration der Verbindung definiert, die das sichtbare Wachstum des Mikroorganismus hemmt.
III. Datenpräsentation
Die quantitativen Ergebnisse der Synthese und des biologischen Screenings sind in den folgenden Tabellen zusammengefasst.
Tabelle 1: Syntheseausbeuten und physikochemische Eigenschaften ausgewählter Derivate
| Verbindungscode | R¹ (N1-Position) | R² (C5-Position) | Summenformel | Molekulargewicht ( g/mol ) | Ausbeute (%) |
| IND-01 | H | -CH₂OH | C₉H₉NO | 147.17 | - |
| IND-02 | -CH₂Ph | -CH₂OH | C₁₆H₁₅NO | 237.29 | 85 |
| IND-03 | H | -CH₂O-C(O)Ph | C₁₆H₁₃NO₂ | 251.28 | 78 |
| IND-04 | -CH₃ | -CH₂OH | C₁₀H₁₁NO | 161.20 | 92 |
| IND-05 | H | -Imidazol-yl | C₁₂H₁₁N₃ | 197.24 | 65 |
Tabelle 2: Biologische Aktivität der this compound-Derivate
| Verbindungscode | COX-2-Hemmung IC₅₀ (µM) | Zytotoxizität (MDA-MB-231) IC₅₀ (µM) | Antimikrobielle Aktivität (MRSA) MHK (µg/mL) |
| IND-01 | > 100 | > 100 | > 128 |
| IND-02 | 15.2 | 25.8 | 64 |
| IND-03 | 45.5 | 50.1 | > 128 |
| IND-04 | 80.1 | 92.5 | 128 |
| IND-05 | 22.7 | 18.4 | 32 |
| Indomethacin | 0.5 | - | - |
| Doxorubicin | - | 0.8 | - |
| Vancomycin | - | - | 2 |
IV. Visualisierungen
Diagramm 1: Allgemeiner Arbeitsablauf von der Synthese zum Screening
Bildunterschrift: Arbeitsablauf von der Synthese bis zur Treffer-Identifizierung.
Diagramm 2: Vereinfachter Signalweg der COX-2-vermittelten Entzündung
Bildunterschrift: Hemmung des COX-2-Signalwegs durch Indol-Derivate.
Diagramm 3: Logische Beziehung der Struktur-Wirkungs-Beziehung (SAR)
Bildunterschrift: Logik der Struktur-Wirkungs-Beziehungs-Analyse.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (1H-indol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (1H-indol-5-yl)methanol in various sample matrices. The methodologies described herein are based on established analytical techniques for indole-containing compounds and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is an indole derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of drug substances, and various research applications. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Methods and Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid is a common starting point for indole-containing compounds).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 220 nm or 270 nm would be a suitable starting point.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Construct a calibration curve by plotting
-
Application Notes and Protocols for High-Throughput Screening of (1H-indol-5-yl)methanol Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of chemical libraries based on the (1H-indol-5-yl)methanol scaffold. Due to the limited publicly available HTS data specifically for this compound, this document leverages established methodologies and data from closely related indole derivatives to provide representative protocols and potential applications. The indole nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[1] Derivatives of the indole core are actively investigated as kinase inhibitors, anticancer agents, and modulators of various other biological pathways.[1][2][3]
Potential Therapeutic Applications
Libraries of this compound derivatives are promising candidates for screening against a variety of biological targets implicated in numerous diseases. Based on the known activities of structurally similar indole compounds, potential therapeutic applications include:
-
Oncology: Many indole derivatives exhibit potent anti-proliferative and cytotoxic effects against cancer cell lines.[2] Potential mechanisms include the inhibition of protein kinases (e.g., VEGFR-2, EGFR, SRC), disruption of microtubule dynamics, and induction of apoptosis.[4][5][6]
-
Inflammatory Diseases: Indole compounds have been explored as inhibitors of signaling pathways involved in inflammation, such as the NF-κB pathway.[7]
-
Metabolic Disorders: Certain indole derivatives have shown potential as inhibitors of enzymes like xanthine oxidase, which is a target for the treatment of gout.[8]
-
Infectious Diseases: The indole scaffold is a constituent of various molecules with antimicrobial and antiviral activities.[9][10]
Data Presentation: Representative Inhibitory Activities of Indole Derivatives
The following tables summarize quantitative data for analogous indole derivatives to provide a reference for expected potency and to guide hit-selection criteria in a screening campaign.
Table 1: Comparative IC50 Values of an Indole Analogue against VEGFR-2 and Liver Cancer Cell Lines. [4]
| Compound | Target/Cell Line | IC50 (nM) |
| Indole Analogue 1 | VEGFR-2 | 95.7 ± 3.2 |
| Hep3B (Liver) | 8010 | |
| Huh7 (Liver) | 4310 | |
| HepG2 (Liver) | 1950 | |
| Sorafenib (Control) | VEGFR-2 | 90 |
| Hep3B (Liver) | 8620 | |
| Huh7 (Liver) | 7550 | |
| HepG2 (Liver) | 7220 |
Table 2: In Vitro Antiproliferative Activity of Indole Derivative 10b. [2]
| Compound | A549 (Lung Cancer) IC50 (nM) | K562 (Leukemia) IC50 (nM) |
| 10b | 120 | 10 |
Table 3: Kinase Inhibitory Activity of Indole-Hydrazone Derivative 5. [3]
| Compound | Kinase Target | IC50 (µM) |
| 5 | CDK2 | 0.156 ± 0.01 |
| AKT-1 | 0.602 ± 0.03 | |
| EGFR | 0.058 ± 0.029 | |
| Erlotinib (Control) | CDK2 | 0.173 ± 0.01 |
| EGFR | 0.038 ± 0.019 | |
| A-674563 (Control) | AKT-1 | 0.26 ± 0.01 |
Experimental Protocols
Detailed methodologies for key experiments in a high-throughput screening campaign are provided below. These protocols are adaptable for various assay formats and detection technologies.
Protocol 1: High-Throughput Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a generic biochemical assay to identify inhibitors of a selected protein kinase.
1. Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by a Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665. When the substrate is phosphorylated, the two fluorophores are brought into proximity, allowing for Förster Resonance Energy Transfer (FRET) to occur upon excitation.
2. Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA)
-
Stop Solution: 100 mM EDTA in assay buffer
-
HTRF Detection Reagents (Europium-labeled antibody, Streptavidin-XL665)
-
This compound library compounds dissolved in DMSO
-
384-well low-volume white plates
3. Procedure:
-
Dispense 2 µL of assay buffer containing the kinase to all wells of a 384-well plate.[1]
-
Add 50 nL of test compound solution (or DMSO for controls) to the appropriate wells.[1]
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.[1]
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate peptide.[1]
-
Incubate for 60 minutes at room temperature.[1]
-
Stop the reaction by adding 4 µL of the stop solution containing the HTRF detection reagents.[1]
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of the library compounds on cancer cells.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2. Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
This compound library compounds dissolved in DMSO
-
96-well clear-bottom tissue culture plates
3. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]
-
The next day, add 1 µL of test compound at various concentrations (or DMSO for vehicle control).[1]
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 10 µL of MTT solution to each well.[1]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.[1]
-
Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Mandatory Visualizations
Caption: High-Throughput Screening Workflow.
Caption: Proposed VEGFR-2 Signaling Pathway Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in indole synthesis and their prevention
Welcome to the Technical Support Center for Indole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common side reactions and offer guidance on prevention and optimization.
General Troubleshooting Workflow
Before diving into specific issues, the following workflow provides a general approach to diagnosing and solving problems encountered during indole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fischer Indole Synthesis
The Fischer method is the most widely used route to indoles, but it is sensitive to reaction parameters.[1]
Q1: My Fischer indole synthesis is failing or giving a very low yield. What are the most common causes?
A1: Low yields are a frequent issue and typically stem from three main factors: the acid catalyst, reaction temperature, or purity of starting materials.[2][3]
-
Inappropriate Acid Catalyst: The choice of acid is critical and substrate-dependent.[2] A catalyst that is too strong can cause decomposition and tar formation, while one that is too weak may result in an incomplete reaction.[2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[4][5] For less reactive substrates, stronger catalysts like polyphosphoric acid (PPA) may be necessary.[2]
-
Suboptimal Temperature: High temperatures often lead to the formation of intractable tars and polymeric byproducts.[2] Conversely, a temperature that is too low can lead to incomplete conversion. The ideal temperature must be optimized for each specific substrate and catalyst combination.[2]
-
Impure or Unstable Reactants: Impurities in the arylhydrazine or carbonyl starting materials can introduce competing side reactions.[3] Additionally, some arylhydrazone intermediates are unstable and can decompose before cyclization. In these cases, generating the hydrazone in situ without isolation is recommended.[1][2]
Q2: I am using an unsymmetrical ketone and obtaining a mixture of two regioisomeric indoles. How can I control the selectivity?
A2: The formation of regioisomers occurs when an unsymmetrical ketone is used because the intermediate enamine can form on either side of the carbonyl group.[2] Selectivity is influenced by several factors:
-
Steric Effects: The reaction generally favors the formation of the less sterically hindered enamine intermediate. For example, with an alkyl methyl ketone, enolization at the methyl group typically yields the major product.[6]
-
Reaction Conditions: The choice of acid and solvent can influence the ratio of isomers. Weaker acid catalysts often lead to a decrease in selectivity.[6][7] Careful optimization of reaction conditions is crucial to favor one regioisomer.[7]
Q3: My reaction with an electron-donating group on the carbonyl component is failing, and analysis shows byproducts like aniline. What is happening?
A3: This is a known failure mode of the Fischer synthesis, particularly when attempting to synthesize C3 N-substituted indoles.[6][8] The issue is a competing reaction pathway that involves the heterolytic cleavage of the N-N bond in a key intermediate.[8][9]
-
Mechanism: Electron-donating groups (EDGs) on the carbonyl component can over-stabilize the intermediate iminylcarbocation.[2] This stabilization makes the cleavage of the N-N bond more favorable than the desired[10][10]-sigmatropic rearrangement, leading to the formation of aniline and other cleavage byproducts instead of the indole.[6][8]
-
Prevention: Switching from a strong protic acid (like H₂SO₄ or HCl) to a Lewis acid catalyst (like ZnCl₂) can sometimes favor the desired cyclization pathway and improve yields.[6]
Q4: My reaction mixture is turning into black tar. How can I prevent this?
A4: Tar formation is a common problem in reactions that use strong acids and high heat, like the Fischer indole synthesis.[2] Tars are complex mixtures of polymeric byproducts that make product isolation difficult and reduce yields.[2][11]
-
Prevention Strategies:
-
Lower the Temperature: Use the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[2]
-
Use Milder Catalysts: Experiment with weaker Brønsted acids or various Lewis acids.
-
Ensure Reagent Purity: Impurities can often act as initiators for polymerization.
-
Consider Alternative Methods: For sensitive substrates, modern variations like microwave-assisted synthesis can offer rapid, controlled heating, which may reduce byproduct formation.[2][12] Solvent-free mechanochemical methods are also a greener alternative that can lead to cleaner reactions.[2]
-
Bischler-Möhlau & Reissert Syntheses
Q1: My Bischler-Möhlau synthesis of a 2-arylindole is inefficient. What are the known limitations?
A1: The Bischler-Möhlau synthesis, which involves reacting an α-arylamino-ketone with excess aniline, is known to have several drawbacks.[13][14]
-
Harsh Conditions: The reaction often requires high temperatures and long reaction times, which can limit its tolerance for sensitive functional groups.[15]
-
Low Yields & Side Products: Low isolated yields and unpredictable regiochemistry are common problems.[16] The complex mechanistic pathways can lead to a mixture of products that are difficult to separate.[16]
-
Modern Alternatives: For many substrates, alternative methods like the Larock or Buchwald-Hartwig indole syntheses may offer milder conditions and greater control, although they may require more expensive catalysts.[4][15]
Q2: What are the key failure points in the Reissert indole synthesis?
A2: The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[17]
-
Base-Catalyzed Condensation: The initial step requires a strong base, typically potassium ethoxide, to deprotonate the methyl group of the o-nitrotoluene.[17] Incomplete deprotonation or side reactions involving the nitro group can lead to low yields of the key ethyl o-nitrophenylpyruvate intermediate.[18]
-
Reductive Cyclization: The second step involves the reduction of the nitro group to an amine, which then cyclizes.[17] A variety of reducing agents (e.g., Zn/acetic acid, Fe/acetic acid) can be used, but incomplete reduction or the formation of undesired byproducts during this step can prevent successful indole formation.[18][19] The reaction can result in a mixture of hard-to-identify products if conditions are not optimal.[18]
Data Presentation: Catalyst Effects in Fischer Synthesis
The choice of acid catalyst significantly impacts the yield of the Fischer indole synthesis. The optimal catalyst varies depending on the specific reactants used.
| Catalyst Type | Catalyst Example | Typical Conditions | Relative Yield | Notes |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Reflux in Toluene | Moderate to High | Commonly used, effective for many substrates.[5] |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 80-150 °C, neat | High | Often effective for unreactive substrates but can be harsh.[2][20] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 170-220 °C, neat or in solvent | Moderate to High | A very common and effective catalyst.[2][20] |
| Lewis Acid | Boron Trifluoride (BF₃·OEt₂) | Varies | Moderate to High | Useful Lewis acid catalyst.[2][20] |
| Solid Acid | Amberlyst-15 | Reflux in Toluene | Good | Heterogeneous catalyst, allows for easier purification. |
| Microwave | Acetic Acid / Isopropanol | 200 °C, High Pressure | Very High (e.g., 96%) | Used in continuous flow systems for rapid, high-yield synthesis.[12] |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of 2-phenylindole
This protocol describes a representative Fischer indole synthesis using phenylhydrazine and acetophenone with a common Lewis acid catalyst.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)
-
Toluene (or another high-boiling solvent)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation (Optional Isolation or In Situ):
-
To a round-bottom flask, add phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol with a catalytic amount of acetic acid.
-
Stir the mixture at room temperature or gentle heat (e.g., 60 °C) for 1-2 hours. The formation of the phenylhydrazone can be monitored by TLC.
-
For the in situ method, the solvent can be removed under reduced pressure, and the crude hydrazone is used directly in the next step.[20]
-
-
Cyclization:
-
To the flask containing the crude phenylhydrazone, add anhydrous zinc chloride (ZnCl₂). Caution: ZnCl₂ is highly hygroscopic; handle it quickly in a dry environment.
-
Heat the reaction mixture to a high temperature (e.g., 170-180 °C) with vigorous stirring. The reaction is often performed neat or in a high-boiling solvent like xylene.[6]
-
Monitor the reaction progress by TLC until the starting hydrazone is consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully add ethyl acetate to dissolve the crude product.
-
Slowly and carefully quench the mixture by adding saturated NaHCO₃ solution to neutralize the acid and decompose the zinc complexes.[6] Be cautious of potential gas evolution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Gasification Tar Formation Problems → Area → Sustainability [energy.sustainability-directory.com]
- 12. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of (1H-indol-5-yl)methanol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of (1H-indol-5-yl)methanol using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the main challenges when purifying this compound?
This compound is a polar indole derivative. The primary challenges in its purification by normal-phase column chromatography stem from its polarity and the nature of the indole ring.[1]
-
High Polarity: The hydroxyl (-OH) and amine (-NH) groups make the molecule polar, leading to strong interactions with the silica gel stationary phase. This can cause issues like poor mobility (low Rf) and peak tailing.[1][2]
-
Instability: The indole nucleus can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation of the compound during purification.[1][3]
-
Solubility Issues: The compound may have limited solubility in the less polar solvents typically required for good separation on silica gel, making sample loading difficult.[1][4]
-
Co-elution: Polar impurities can co-elute with the highly polar target compound, complicating separation.[1]
Q2: My compound is streaking or tailing on the TLC plate. How can I fix this?
Peak tailing is often caused by strong, undesirable interactions between the polar groups of your compound and the active silanol groups on the silica surface.[2][5]
-
Add a Mobile Phase Modifier: To reduce these interactions, add a small amount of a modifier to your eluent. For a compound like this compound, which has a basic nitrogen, adding a small amount of a base like triethylamine (TEA) or ammonium hydroxide can improve peak shape.[1][5][6] A common practice is to use 0.1-1% TEA in the eluent system.
-
Change the Stationary Phase: If modifiers are ineffective, consider using an alternative stationary phase. Alumina (neutral or basic) can be a good choice for acid-sensitive or basic compounds.[7]
Q3: My compound has a very low Rf value (stuck at the baseline) even in highly polar solvent systems like 100% ethyl acetate. What should I do?
This indicates that your compound is highly polar and adsorbs too strongly to the silica gel.
-
Increase Eluent Polarity: Add a more polar solvent like methanol to your mobile phase. Start with a small percentage (e.g., 1-5% methanol in dichloromethane or ethyl acetate) and gradually increase it.[7][8]
-
Use an Additive: For very polar compounds, a common solvent system is a mixture of dichloromethane and methanol containing a small percentage of ammonium hydroxide.[3][9] A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as the polar component of the eluent.[3][6]
-
Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often more effective.[6] In this technique, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[1][7]
Q4: I suspect my compound is degrading on the silica gel. How can I confirm this and what can I do?
The indole nucleus can be sensitive to acid, and silica gel is inherently acidic.[1]
-
Perform a 2D TLC: To check for stability, first, run a TLC in one direction. Then, turn the plate 90 degrees and re-develop it in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica plate.[3]
-
Use a Deactivated Stationary Phase: You can deactivate the silica gel by adding a base like triethylamine to the eluent. Alternatively, use a less acidic stationary phase like neutral or basic alumina.[3][7]
Q5: My compound is not very soluble in the chosen eluent. How should I load it onto the column?
Poor solubility in the eluent can cause the compound to precipitate at the top of the column, leading to poor separation.
-
Use a Stronger, Minimal Solvent: Dissolve your sample in the minimum amount of a stronger (more polar) solvent, such as dichloromethane or acetone.[4] Pipette this solution directly and evenly onto the top of the silica bed.[4]
-
Dry Loading: This is the preferred method for compounds with poor solubility.[4] Dissolve your crude sample in a suitable solvent (e.g., methanol or dichloromethane). Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[4] Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[4] This powder can then be carefully added to the top of the packed column.[4]
Q6: this compound is colorless. How can I visualize it during TLC analysis and fraction monitoring?
-
UV Light: The indole ring is UV-active. The compound will appear as a dark spot on a TLC plate containing a fluorescent indicator (F254) when viewed under a UV lamp (254 nm).[7] This is the most common and non-destructive method.
-
Staining: If UV visualization is not sensitive enough, chemical stains can be used.
-
p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that react with many functional groups.[7]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple colored spots.[7]
-
Potassium Permanganate (KMnO₄): This is a universal stain that reacts with any compound that can be oxidized, showing up as yellow-brown spots on a purple background.[7]
-
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Polarity of Compound | Stationary Phase | Suggested Solvent System (v/v) | Modifier (if needed) |
| Moderately Polar | Silica Gel | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1)[10] | 0.1 - 1% Triethylamine (TEA) |
| Polar | Silica Gel | Dichloromethane:Methanol (e.g., 99:1 to 95:5)[11] | 0.1 - 1% TEA |
| Very Polar | Silica Gel | Dichloromethane with 1-10% of (10% NH₄OH in Methanol)[6][9] | - |
| Very Polar | C18 Reverse-Phase Silica | Acetonitrile:Water or Methanol:Water[7] | 0.1% Acetic or Formic Acid |
Table 2: Quick Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Streaking/Tailing Spots | Strong analyte-silica interaction | Add 0.1-1% TEA or NH₄OH to the eluent.[5][6] |
| Compound at Baseline (Rf ≈ 0) | Eluent is not polar enough | Increase the percentage of the polar solvent (e.g., Methanol).[3] |
| Poor Separation/Co-elution | Incorrect solvent system | Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf). |
| Compound Degradation | Acid-sensitive compound on silica | Use a deactivated stationary phase (e.g., neutral alumina) or add a base to the eluent.[3][7] |
| Sample Precipitation on Column | Poor sample solubility in eluent | Use the dry loading technique.[4] |
| Compound Elutes in Solvent Front | Eluent is too polar | Decrease the percentage of the polar solvent. Check the first few fractions.[3] |
Experimental Protocol: Purification by Silica Gel Column Chromatography
This protocol outlines a standard procedure for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)
-
Triethylamine (TEA) or Ammonium Hydroxide (optional modifier)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm) and/or TLC stain
-
Fraction collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection via TLC:
-
Begin by finding a suitable solvent system using TLC. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Prepare several test systems (e.g., 99:1, 97:3, 95:5 DCM:MeOH).
-
Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation on the column.[7]
-
If streaking is observed, add ~0.5% TEA to the solvent mixture and re-run the TLC.
-
-
Column Packing (Slurry Method):
-
Choose a column of appropriate size. A general rule is to use 50-100g of silica gel for every 1g of crude material.[11]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial, least polar eluent).[11]
-
Pour the slurry into the column. Gently tap the column to ensure the silica packs into a uniform bed, free of air bubbles.[12]
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry. [11]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like methanol). Add silica gel (10-20x the sample mass) and evaporate the solvent completely to get a dry, free-flowing powder.[4] Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the eluent or a slightly more polar solvent.[4] Using a pipette, carefully and evenly apply the solution to the top of the silica bed.[4]
-
-
Elution:
-
Carefully add a layer of sand on top of the sample layer to prevent disturbance.[4]
-
Fill the column with the eluent determined from your TLC analysis.
-
Begin elution, maintaining a constant flow. You can use gentle air pressure if needed.
-
If impurities are close to your product, you may start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to improve separation.[11]
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution process by spotting fractions onto a TLC plate.[12]
-
Visualize the TLC plate under a UV lamp to identify which fractions contain your compound.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: A troubleshooting decision tree for common chromatography problems.
Caption: A standard workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Indole-Containing Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of indole-containing compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of indole derivatives, offering step-by-step solutions to resolve them.
Issue 1: The compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[1] This is often because the solution's temperature is above the melting point of the impure compound.[1][2] Oiled-out products are typically impure because impurities tend to be more soluble in the liquid droplets than in the solvent.[1]
Solutions:
-
Increase the solvent volume: Add more of the primary ("good") solvent to the mixture and reheat until the oil dissolves completely.[1] This keeps the compound dissolved for a longer period during cooling, allowing it to reach a temperature below its melting point before crystal nucleation begins.
-
Lower the crystallization temperature: Ensure the solution cools slowly. Rapid cooling can lead to supersaturation at a temperature where the compound is still molten.[3] Insulating the flask can promote slow cooling.[1]
-
Change the solvent system: The polarity difference between the compound and the solvent might be too large.[4] If using a nonpolar solvent, try a slightly more polar one, or vice-versa. For mixed solvent systems, adjust the ratio to increase the solubility at high temperatures.
-
Introduce a seed crystal: Adding a small, pure crystal of the compound can induce crystallization at the appropriate temperature, bypassing the liquid phase separation.[5]
-
Perform a pre-purification step: If the compound is highly impure, the melting point can be significantly depressed.[1] A preliminary purification by column chromatography may be necessary.
Issue 2: No crystals form upon cooling.
This is a common issue, often related to the solution not being sufficiently saturated at lower temperatures.
Solutions:
-
Induce nucleation:
-
Increase concentration: If the solution is too dilute, there may be an excess of solvent.[3] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.[6]
-
Use an anti-solvent: If using a single solvent system, cautiously add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists, then reheat to clarify and cool slowly.[7]
Issue 3: The recrystallization yield is very low.
A low yield can be frustrating, but several factors can be addressed to improve it.
Solutions:
-
Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.[8]
-
Ensure complete crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath for at least 30 minutes can maximize precipitation.[6]
-
Minimize transfers: Each transfer of the solution or crystals can result in material loss.
-
Careful washing of crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[8]
-
Check the mother liquor: To determine if a significant amount of product remains dissolved, evaporate the solvent from the mother liquor and assess the quantity of the residue. If substantial, a second crop of crystals may be obtained by further concentrating the mother liquor.[1]
Issue 4: The purified compound is still colored or contains insoluble impurities.
The presence of color or insoluble material after recrystallization indicates that specific steps may be needed to remove these types of impurities.
Solutions:
-
Hot filtration for insoluble impurities: If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them before allowing the solution to cool.[6]
-
Charcoal treatment for colored impurities: Activated charcoal can be used to adsorb colored impurities. Add a small amount of charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of the desired product, so use it sparingly.[1][8]
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for recrystallizing my indole-containing compound?
A1: An ideal recrystallization solvent should:
-
Completely dissolve the compound at its boiling point.
-
Dissolve the compound poorly or not at all at room temperature or below.[6]
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
Commonly used solvents for indole derivatives include ethanol/water, methanol/water, toluene, and n-hexane.[6][9][10] It is often best to perform small-scale solubility tests with a few candidate solvents to find the most suitable one.
Q2: What is a mixed solvent system and when should I use it?
A2: A mixed solvent system consists of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent"). This approach is useful when no single solvent has the ideal solubility properties. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[11]
Q3: My indole derivative seems to be degrading during recrystallization. How can I prevent this?
A3: Indoles can be sensitive to high temperatures and acidic conditions.[12][13]
-
Avoid prolonged heating: Do not keep the solution at its boiling point for longer than necessary to dissolve the compound.
-
Use a lower boiling point solvent: If possible, choose a solvent with a lower boiling point.
-
Inert atmosphere: For highly sensitive compounds, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q4: I obtained different crystal forms (polymorphs) of my indole compound. Why does this happen and is it a problem?
A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[14] These different forms can have different physical properties, such as solubility, melting point, and stability.[14][15] The formation of a particular polymorph can be influenced by factors like the solvent used, the rate of cooling, and temperature.[14] For drug development professionals, controlling polymorphism is critical as it can impact the bioavailability and stability of an active pharmaceutical ingredient (API).[14][] If you are observing polymorphism, it is important to characterize the different forms and identify the conditions that consistently produce the desired, most stable polymorph.
Data Presentation
Table 1: Properties of Common Solvents for Indole Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes |
| Water | 100.0 | 10.2 | 80.1 | Often used as an anti-solvent with alcohols for polar indoles.[9][11] |
| Methanol | 64.7 | 5.1 | 32.7 | Good for moderately polar indoles; often used in a mixed system with water.[9] |
| Ethanol | 78.4 | 4.3 | 24.5 | A versatile and commonly used solvent for a range of indoles.[6][11] |
| Acetone | 56.0 | 5.1 | 20.7 | A good solvent with a low boiling point, which can be a drawback.[11][17] |
| Ethyl Acetate | 77.1 | 4.4 | 6.0 | A moderately polar solvent suitable for many organic compounds.[11] |
| Toluene | 110.6 | 2.4 | 2.4 | Suitable for less polar indole derivatives.[6] |
| n-Hexane | 68.7 | 0.1 | 1.9 | A nonpolar solvent, often used as an anti-solvent or for nonpolar indoles.[10] Prone to causing oiling out.[11] |
| Dichloromethane (DCM) | 39.6 | 3.1 | 9.1 | Can be used, but its low boiling point limits the solubility difference. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude indole-containing compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the compound is completely dissolved.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[6]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[6]
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (anti-solvent) dropwise with swirling until a slight turbidity (cloudiness) persists.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization and Cooling: Follow steps 3 and 4 from the Single-Solvent Recrystallization protocol.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in a ratio that favors the "poor" solvent).
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General workflow for the recrystallization of indole-containing compounds.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [Crystalline modifications and polymorphism changes during drug manufacture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
Improving yield and purity in (1H-indol-5-yl)methanol synthesis
Welcome to the technical support center for the synthesis of (1H-indol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and purity in the synthesis of this compound, a key intermediate in various pharmaceutical compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the reduction of indole-5-carboxaldehyde.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) may have degraded due to improper storage and exposure to moisture. | 1. Use a fresh bottle of the reducing agent or test the activity of the current batch on a known, reliable substrate. |
| 2. Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material may be too low. | 2. Increase the molar equivalents of the reducing agent. For NaBH₄, 1.1-1.5 equivalents are common. For the more reactive LiAlH₄, 1.0-1.2 equivalents are often sufficient.[1] | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 3. While NaBH₄ reductions are often run at 0°C to room temperature, gently warming the reaction mixture may improve the rate. For LiAlH₄, reactions are typically started at 0°C and then allowed to warm to room temperature. | |
| 4. Poor Quality Starting Material: Impurities in the indole-5-carboxaldehyde can interfere with the reaction. | 4. Ensure the purity of the starting material by techniques such as recrystallization before use. | |
| Incomplete Reaction (Observed by TLC) | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot is no longer visible. |
| 2. Poor Solubility of Starting Material: Indole-5-carboxaldehyde may not be fully dissolved in the reaction solvent. | 2. Use a co-solvent system if necessary to ensure complete dissolution of the starting material. For NaBH₄ reductions in methanol, adding a small amount of THF can improve solubility. | |
| Formation of Multiple Products/Side Reactions | 1. Over-reduction: With a strong reducing agent like LiAlH₄, other functional groups could be reduced if present. | 1. Use a milder reducing agent like NaBH₄. If LiAlH₄ is necessary, perform the reaction at a lower temperature (e.g., maintain at 0°C). |
| 2. Reaction with Solvent: NaBH₄ can react with protic solvents like methanol over time, reducing its effective concentration.[2] | 2. Add the NaBH₄ in portions to the solution of the aldehyde in methanol at 0°C. | |
| Difficult Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and impurities may have similar retention factors (Rf) on TLC, making separation by column chromatography challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) can improve separation.[1][3][4] |
| 2. Oily or Tarry Crude Product: This can make handling and purification difficult. | 2. Attempt to solidify the crude product by trituration with a non-polar solvent like hexane before attempting further purification. | |
| 3. Product is Water-Soluble: During aqueous work-up, some of the product may be lost to the aqueous layer. | 3. Saturate the aqueous layer with sodium chloride (brine) before extraction with an organic solvent to decrease the solubility of the product in the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is better for the synthesis of this compound, NaBH₄ or LiAlH₄?
Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce indole-5-carboxaldehyde to this compound. NaBH₄ is a milder and safer reagent that is typically used in protic solvents like methanol or ethanol.[1] LiAlH₄ is a much stronger reducing agent that must be used in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether. While LiAlH₄ reductions are often faster, the work-up procedure is more hazardous due to the violent reaction with water. For this specific transformation, NaBH₄ is generally sufficient and preferred for safety reasons.
Q2: My reaction seems to be complete by TLC, but my isolated yield is low. What are the common reasons for this?
Low isolated yields despite complete conversion can be due to several factors during the work-up and purification steps:
-
Product Loss During Extraction: this compound has some water solubility. Ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and consider using a brine wash to "salt out" the product from the aqueous layer.
-
Incomplete Quenching of LiAlH₄: If using LiAlH₄, an improper work-up can lead to the formation of aluminum salt emulsions that are difficult to separate and can trap the product. Following a standard Fieser work-up or using Rochelle's salt can help break up these emulsions.
-
Loss During Purification: If purifying by column chromatography, ensure the column is not overloaded and that the correct solvent polarity is used to elute the product effectively. If recrystallizing, using too much solvent will result in a lower yield.
Q3: What are some common side products in the reduction of indole-5-carboxaldehyde?
The primary side product is typically unreacted starting material. With stronger reducing agents or harsh acidic conditions, there is a possibility of over-reduction or dimerization of the indole nucleus, although this is less common for this specific substrate under standard conditions.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common method. Use a silica gel plate and a mobile phase such as a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The starting material, indole-5-carboxaldehyde, is less polar and will have a higher Rf value than the product, this compound, which is more polar due to the hydroxyl group. The spots can be visualized under a UV lamp (254 nm).
Q5: What is the best way to purify the crude this compound?
-
Column Chromatography: This is a very effective method. A silica gel column with a gradient elution of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher) is a good starting point.[3][4]
-
Recrystallization: If the crude product is a solid, recrystallization can be an excellent way to achieve high purity. A mixed solvent system, such as methanol/water or ethyl acetate/hexane, is often effective.[5][6]
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of this compound. Please note that yields can vary based on reaction scale and optimization.
| Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield Range | Purity |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temp. | 1-3 hours | 85-95% | >95% after chromatography |
| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | 0°C to Room Temp. | 1-2 hours | 90-98% | >98% after chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Borohydride (NaBH₄)
Materials:
-
Indole-5-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve indole-5-carboxaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) in small portions over 10-15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 hexane:ethyl acetate).
-
Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) or by recrystallization.
Protocol 2: Synthesis of this compound using Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
Indole-5-carboxaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve indole-5-carboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully and slowly quench the reaction by the sequential dropwise addition of:
-
Water (x mL, where x is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
Stir the resulting mixture vigorously at room temperature for 30 minutes until a white, filterable precipitate forms.
-
Add anhydrous sodium sulfate to the mixture and stir for another 15 minutes.
-
Filter the solid through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
Troubleshooting low yields in Bischler-Möhlau indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the Bischler-Möhlau indole synthesis, particularly in addressing low reaction yields.
Troubleshooting Guides
Low product yield is a frequently encountered issue in the Bischler-Möhlau synthesis. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Harsh Reaction Conditions: Traditional Bischler-Möhlau synthesis often requires high temperatures and long reaction times, which can lead to the degradation of starting materials, intermediates, and the final indole product, resulting in the formation of tarry side products.[1][2]
-
Sub-optimal Reagent Purity: Impurities in the aniline or α-haloketone starting materials can lead to unwanted side reactions and catalyst inhibition.
-
Solution: Ensure the purity of all starting materials. Recrystallization or column chromatography of the aniline and α-haloketone is recommended before use.
-
-
Incorrect Stoichiometry: An inappropriate ratio of aniline to α-haloketone can result in incomplete conversion or the formation of side products. The reaction typically requires an excess of the aniline.[2][6]
-
Solution: A one-pot variation using a 2:1 mixture of aniline and phenacyl bromide has been shown to improve yields.[5]
-
-
Poor Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: While the reaction can be run neat, high-boiling point polar aprotic solvents like dimethylformamide (DMF) can be beneficial, especially in microwave-assisted protocols where only a few drops may be needed.[5]
-
Issue 2: Poor Regioselectivity (Formation of Isomeric Products)
A significant challenge in the Bischler-Möhlau synthesis is controlling the regioselectivity, leading to mixtures of 2-aryl and 3-aryl indoles.[7] The substitution pattern on both the aniline and the α-haloketone influences the final product distribution.
Possible Causes and Solutions:
-
Electronic Effects of Substituents: The electronic nature of the substituents on the aniline ring can direct the cyclization.
-
Solution: The regioselectivity of the reaction can be modulated by the choice of base. Stronger bases like triethylamine or diisopropylethylamine (DIPEA) tend to favor the formation of the unrearranged 3-substituted indole. In contrast, weaker bases such as pyridine promote the formation of the rearranged 2-substituted indole.[8]
-
-
Steric Hindrance: Bulky substituents on either the aniline or the α-haloketone can influence the regiochemical outcome.
-
Solution: While challenging to predict, systematically varying the substitution pattern of the reactants can help in optimizing the reaction for a desired regioisomer.
-
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of dark, insoluble material. What is it and how can I prevent it?
A1: The dark, insoluble material is likely composed of polymeric or tarry side products resulting from the degradation of your starting materials or intermediates under the harsh reaction conditions often employed in the traditional Bischler-Möhlau synthesis.[1] To prevent this, consider the following:
-
Switch to Microwave-Assisted Synthesis: This is the most effective way to reduce the formation of tarry byproducts by significantly shortening the reaction time and allowing for lower overall reaction temperatures.[3][4][5]
-
Optimize Reaction Temperature: If using conventional heating, carefully control the temperature to the minimum required for the reaction to proceed.
-
Ensure an Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to the formation of colored impurities.
Q2: I am getting a mixture of 2-aryl and 3-aryl indoles. How can I improve the selectivity for the 2-aryl isomer?
A2: The formation of the 2-aryl indole is often the thermodynamically favored "rearranged" product. To improve its selectivity, you can try the following:
-
Use a Weaker Base: As a general trend, weaker bases like pyridine have been shown to favor the formation of the 2-aryl indole.[8]
-
Employ Microwave Irradiation: Microwave-assisted synthesis has been reported to provide good yields of 2-arylindoles.[5]
-
Aniline as the Limiting Reagent: Some studies suggest that the mechanistic pathway leading to the 2-aryl indole involves two equivalents of the aniline.[7] While an excess of aniline is generally used, carefully controlling the stoichiometry might influence the product ratio.
Q3: Can I use anilines with electron-withdrawing or electron-donating groups in this synthesis?
A3: Yes, the Bischler-Möhlau synthesis is compatible with a variety of substituents on the aniline ring. Both electron-withdrawing and electron-donating groups can be accommodated without significant differences in reaction time or yield, especially in microwave-assisted protocols.[5][9] However, the electronic nature of the substituent can influence the regioselectivity of the reaction.
Q4: What is the role of the excess aniline in the reaction?
A4: The excess aniline serves multiple purposes. It acts as a reactant, a base to neutralize the hydrogen bromide formed during the initial alkylation step, and as a solvent. The aniline hydrobromide that is formed in situ can also act as a catalyst for the cyclization step.[5]
Data Presentation
The following table summarizes quantitative data from various studies on the Bischler-Möhlau indole synthesis, comparing conventional heating with microwave-assisted methods.
| Aniline | α-Bromoketone | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Phenacyl bromide | Conventional | Reflux | Not Specified | Low | [10] |
| Aniline | Phenacyl bromide | Microwave (One-pot) | 600 W | 1 min | 71 | [5] |
| 4-Methoxyaniline | Phenacyl bromide | Microwave (One-pot) | 600 W | 1 min | 75 | [5] |
| 4-Chloroaniline | Phenacyl bromide | Microwave (One-pot) | 600 W | 1 min | 68 | [5] |
| 4-Nitroaniline | Phenacyl bromide | Microwave (One-pot) | 600 W | 1 min | 52 | [5] |
| Aniline | 4'-Methoxyphenacyl bromide | Microwave (One-pot) | 600 W | 1 min | 73 | [5] |
| Aniline | 4'-Chlorophenacyl bromide | Microwave (One-pot) | 600 W | 1 min | 65 | [5] |
Experimental Protocols
Key Experiment: Microwave-Assisted, Solvent-Free, One-Pot Bischler-Möhlau Indole Synthesis
This protocol is adapted from a method that has been shown to provide good to excellent yields of 2-arylindoles.[5]
Materials:
-
Substituted aniline (2.0 mmol)
-
Substituted phenacyl bromide (1.0 mmol)
-
Dimethylformamide (DMF) (3 drops)
Procedure:
-
In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Add 3 drops of dimethylformamide (DMF) to the mixture.
-
Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
-
After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques (e.g., column chromatography on silica gel).
Mandatory Visualization
Caption: Comparative workflow of conventional vs. microwave-assisted Bischler-Möhlau synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 5. sciforum.net [sciforum.net]
- 6. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 7. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of (1H-indol-5-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (1H-indol-5-yl)methanol in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound, like many indole derivatives, is primarily affected by several factors:
-
pH: Indole-containing compounds can be unstable in acidic conditions, which may catalyze degradation reactions such as dimerization or polymerization.[1]
-
Oxidation: The indole ring is susceptible to oxidation. Dissolved oxygen in solvents can contribute to oxidative degradation.[1][2]
-
Light: Exposure to light, particularly UV light, can lead to photolytic degradation.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[1][2]
-
Solvent Type: The nature of the solvent (e.g., protic vs. aprotic, polarity) can influence the stability of the compound.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To maximize stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Atmosphere: For long-term storage, it is advisable to prepare solutions in degassed solvents and store them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: I am observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?
A3: Unexpected peaks in your chromatogram are often indicative of degradation.[2] The following are potential causes and troubleshooting steps:
-
On-Column Degradation: The compound may be degrading on the HPLC column. Try using a fresh column or a different stationary phase.
-
Solution Instability: The compound may be degrading in the sample vial. Prepare fresh solutions immediately before analysis and keep them in the autosampler at a low temperature.
-
Method-Induced Degradation: The mobile phase composition or pH could be causing degradation. Ensure the mobile phase is compatible with the compound's stability profile.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: A significant decrease in the main compound peak and the appearance of new peaks are observed in a short period after dissolving the compound.
-
Possible Causes & Solutions:
-
Acidic Conditions: Even mildly acidic conditions can catalyze the degradation of indole derivatives.[1]
-
Troubleshooting: Check the pH of your solvent. If possible, buffer the solution to a neutral pH.
-
-
Oxidative Degradation: The presence of dissolved oxygen can lead to oxidation.[1]
-
Troubleshooting: Use freshly de-gassed solvents for solution preparation. Consider adding antioxidants if compatible with your experimental setup.
-
-
Photodegradation: Exposure to ambient or UV light can cause degradation.[2]
-
Troubleshooting: Protect your solution from light at all stages of the experiment.
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results when using this compound.
-
Possible Cause & Solution:
-
Compound Instability: Inconsistent biological activity can be a direct result of compound instability in the assay medium.[1]
-
Troubleshooting: Perform a time-course stability study of this compound in your specific assay buffer. Prepare fresh solutions for each experiment and minimize the time the compound spends in the assay medium before analysis.
-
-
Stability Data Summary
Table 1: Illustrative Stability of this compound in Common Solvents at Room Temperature (25°C)
| Solvent | Solvent Type | Purity after 24h (%) | Purity after 72h (%) | Major Degradation Products |
| DMSO | Polar Aprotic | >99 | 98 | Minimal |
| Methanol | Polar Protic | 95 | 88 | Oxidative and Dimeric Species |
| Acetonitrile | Polar Aprotic | 98 | 95 | Minor Oxidative Products |
| Water (pH 7) | Polar Protic | 97 | 92 | Hydroxylated Species |
| Water (pH 4) | Polar Protic | 85 | 65 | Dimeric and Polymeric Species |
Table 2: Illustrative Forced Degradation of this compound
| Condition | Time | Degradation (%) | Major Degradation Products |
| 0.1 M HCl (60°C) | 24h | 45 | Dimeric and Polymeric Species |
| 0.1 M NaOH (60°C) | 24h | 20 | Ring-Opened Products |
| 3% H₂O₂ (RT) | 24h | 35 | Oxidized Indole Species (e.g., Oxindole) |
| Heat (Solid, 60°C) | 48h | <5 | Minimal |
| UV/Vis Light | 24h | 25 | Photolytic Adducts |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general method for conducting forced degradation studies to understand the stability of this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[2]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Analysis:
-
Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.[2]
-
Protocol 2: HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at an appropriate wavelength (e.g., 280 nm) and a mass spectrometer for peak identification.
Visualizations
Caption: Troubleshooting workflow for identifying the root cause of this compound degradation.
Caption: Experimental workflow for conducting forced degradation studies on this compound.
References
Technical Support Center: Degradation of Indole Derivatives Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and analysis of indole derivatives in acidic environments.
Frequently Asked questions (FAQs)
Q1: Why are my indole derivative solutions turning yellow/pink/brown under acidic conditions?
A color change in your indole solution often indicates degradation. The electron-rich indole nucleus is susceptible to oxidation and acid-catalyzed oligomerization, which can produce colored byproducts.[1] Under acidic conditions, the indole ring can be protonated, making it more reactive and prone to polymerization, leading to the formation of colored dimers, trimers, and higher-order oligomers.
Q2: I'm observing multiple unexpected peaks in my HPLC/LC-MS analysis of an indole derivative. What could be the cause?
The appearance of multiple peaks, especially when working with acidic mobile phases or samples, is a common sign of on-column or in-sample degradation. For compounds like indole-3-carbinol, acidic conditions can cause rapid oligomerization, resulting in a chromatogram with several peaks corresponding to the monomer, dimer, and various trimers.[2][3]
Q3: How can I prevent the degradation of my acid-labile indole derivative during an experiment?
To minimize degradation, consider the following strategies:
-
pH Control: If possible, maintain the pH of your solution in a range where your specific compound is most stable. For many indole derivatives, neutral or slightly basic conditions are preferable to strongly acidic environments.[3][4]
-
Temperature: Perform experiments at the lowest temperature compatible with your protocol, as elevated temperatures can accelerate degradation.[3][4]
-
Fresh Solutions: Prepare solutions of your indole compound fresh before use.[4]
-
Inert Atmosphere: For highly sensitive compounds, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Antioxidants: The addition of antioxidants may help mitigate oxidative degradation pathways.[3]
Q4: What are the typical degradation products of indole derivatives in acid?
Under acidic conditions, the primary degradation pathway for many indoles is electrophilic self-condensation. The indole ring is protonated, typically at the C3 position, forming a reactive indoleninium cation.[1][5] This cation can then act as an electrophile, attacking a neutral indole molecule to form dimers, which can further react to form trimers and higher oligomers. For example, indole-3-carbinol readily forms diindol-3-ylmethane (DIM) and various cyclic and linear trimers and tetramers in acidic aqueous solutions.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptoms: Decreased or variable biological activity of your indole-containing compound over the course of an experiment or between different experimental runs.
-
Possible Cause: Degradation of the compound in the acidic cell culture medium or assay buffer. Tryptophan, an indole-containing amino acid, is known to be unstable in some cell culture media.[4]
-
Troubleshooting Steps:
-
Stability Check: Perform a time-course experiment to determine the stability of your compound in the specific medium and conditions (e.g., 37°C, 5% CO2) you are using.
-
Fresh Preparation: Prepare the compound solution immediately before adding it to the assay.
-
pH Adjustment: If the assay allows, adjust the pH of the medium to a less acidic value.
-
Control Experiments: Include a positive control with a known stable compound to ensure the assay itself is performing correctly.
-
Issue 2: Poor Recovery and Multiple Spots in Thin-Layer Chromatography (TLC) or Column Chromatography
-
Symptoms: Streaking, the appearance of multiple spots, or low yield of the desired product during purification of an indole derivative.
-
Possible Cause: Degradation on the stationary phase, particularly if using silica gel, which is inherently acidic.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Deactivate the silica gel by washing it with a solution of a non-polar solvent containing a small amount of a base like triethylamine or ammonia before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded-phase silica.
-
Solvent System Modification: Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent to neutralize the acidic sites on the silica gel.
-
Rapid Purification: Minimize the time the compound spends on the stationary phase by running the chromatography as quickly as possible while still achieving good separation.
-
Data Presentation
Table 1: Stability of Melatonin (an Indole Derivative) under Various pH Conditions
| pH | Stability |
| Acidic | Significantly more stable |
| Neutral | Degradation increases |
| Basic | Degradation increases |
Data summarized from a study on the influence of pH, temperature, and light on melatonin stability.[3]
Table 2: Major Oligomeric Products of Indole-3-Carbinol (I3C) in Aqueous HCl
| Product | Yield (%) |
| Diindol-3-ylmethane (Dimer) | 5.9 |
| [2-(Indol-3-ylmethyl)indol-3-yl]indol-3-ylmethane (Linear Trimer) | 5.9 |
| 5,6,11,12,17,18-Hexahydrocyclononal[1,2-b:4,5-b':7,8-b"]triindole (Cyclic Trimer) | 2.0 |
| 3,3-Bis(indol-3-ylmethyl)indolenine | 0.59 |
| Symmetrical Cyclic Tetramer | 0.64 |
| Linear Tetramer | 1.1 |
Products identified after a 10-minute treatment in aqueous HCl solution.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol is a general method to assess the stability of an indole derivative under acidic conditions.
-
Sample Preparation: Prepare a stock solution of the indole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[3]
-
Acid Treatment: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[3]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3] Protect the sample from light to prevent photolytic degradation.
-
Neutralization (Quenching): After incubation, cool the solution to room temperature and neutralize it by adding an equimolar amount of a base (e.g., 1 mL of 0.1 M NaOH).[3] This step is crucial to stop the degradation process before analysis.
-
Dilution and Analysis: Dilute the neutralized solution to a final concentration suitable for your analytical method (e.g., 0.1 mg/mL) with the mobile phase.[3] Analyze the sample promptly using a suitable technique like HPLC or LC-MS.
Protocol 2: Sample Preparation for LC-MS Analysis of Degradation Products
This protocol outlines a general procedure for preparing samples to identify and quantify indole degradation products.
-
Protein Precipitation (for biological samples): If your sample is in a biological matrix (e.g., serum, cell lysate), add ice-cold acetonitrile (ACN) to precipitate proteins.[6] A common ratio is 2 parts ACN to 1 part sample.
-
Vortex and Centrifuge: Vortex the mixture thoroughly for a few minutes and then centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains your analyte and its degradation products.[6]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before transferring it to an autosampler vial for LC-MS analysis.[7]
-
Solvent Considerations: Ensure that the final solvent composition of your sample is compatible with the initial mobile phase of your LC method to avoid peak distortion.[3][8]
Mandatory Visualization
Caption: Acid-catalyzed degradation pathway of indole derivatives.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. biologie.uni-koeln.de [biologie.uni-koeln.de]
Preventing oxidation of the indole ring during reactions
Welcome to the Technical Support Center for indole chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of the indole ring during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the indole ring so susceptible to oxidation?
A1: The indole ring is an electron-rich heteroaromatic system. This high electron density, particularly at the C2-C3 double bond and the nitrogen atom, makes it highly reactive towards electrophiles and oxidizing agents.[1][2] When exposed to air, light, or various chemical oxidants, the indole nucleus can undergo oxidation, leading to a variety of byproducts such as oxindoles, isatin, or ring-opened derivatives.[1][3]
Q2: What are the common visual signs of indole oxidation?
A2: A common sign of indole oxidation is a change in color. Many pure indole compounds are white or off-white crystalline solids. Upon oxidation, they often turn pink, red, brown, or even purple due to the formation of polymeric or highly conjugated oxidized species. While a slight color change might not always signify bulk impurity, it is a clear indicator of degradation.
Q3: What are the primary strategies to prevent indole oxidation during a reaction?
A3: There are two main strategies to prevent the oxidation of the indole ring during a reaction:
-
N-Protection: The most robust method is to protect the indole nitrogen with a suitable protecting group. This decreases the electron density of the ring system, making it less susceptible to oxidation. Common protecting groups include tert-Butoxycarbonyl (Boc), p-Toluenesulfonyl (Tosyl, Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM).[4][5]
-
Use of Antioxidants or Scavengers: For milder conditions or during storage, adding an antioxidant like Butylated Hydroxytoluene (BHT) or ascorbic acid can help prevent oxidation by scavenging radical species that initiate the process.[6]
Q4: Can I prevent oxidation just by working under an inert atmosphere?
A4: Working under an inert atmosphere (e.g., nitrogen or argon) is a crucial best practice that minimizes exposure to atmospheric oxygen.[2] This can significantly reduce the rate of oxidation, especially for reactions that are run over long periods or at elevated temperatures. However, for reactions involving strong oxidizing reagents or highly sensitive indole substrates, an inert atmosphere alone may not be sufficient, and N-protection is recommended.
Troubleshooting Guide
Problem: My reaction is giving a low yield, and I see multiple colored, unidentified spots on my TLC plate.
-
Possible Cause: This is a classic symptom of indole degradation via oxidation. The desired product is likely being consumed by oxidative side reactions, leading to a complex mixture of colored byproducts.
-
Solution 1 (Immediate): Repeat the reaction under a strict inert atmosphere (argon or nitrogen). Deoxygenate all solvents and reagents before use. If the reaction is light-sensitive, protect the reaction vessel from light by wrapping it in aluminum foil.
-
Solution 2 (Robust): Protect the indole nitrogen with a suitable protecting group before carrying out the reaction. A Boc group is a good first choice due to its ease of application and removal. See the protocols below for details.
Problem: I protected my indole with a Boc group, but it was cleaved during the reaction.
-
Possible Cause: The Boc group is labile under acidic conditions.[7] Your reaction conditions, reagents, or even workup may be too acidic, leading to premature deprotection and subsequent oxidation of the unprotected indole.
-
Solution:
-
Ensure all reagents and solvents are anhydrous and free of acidic impurities.
-
If your reaction generates an acid byproduct, consider adding a non-nucleophilic base to the reaction mixture.
-
If acidic conditions are unavoidable, switch to a more acid-stable protecting group like Tosyl (Ts) or Silyl ethers. Refer to the data table below for stability profiles.
-
Problem: My deprotection of an N-Tosyl indole is failing or giving a low yield.
-
Possible Cause: The N-Tosyl group is notoriously robust and requires harsh conditions for removal.[8] Methods like dissolving metal reductions can be low-yielding and incompatible with other functional groups.
-
Solution: A highly effective and milder method for N-detosylation of indoles uses cesium carbonate (Cs₂CO₃) in a mixture of THF and methanol.[9] This method often provides high yields where other methods fail. See Protocol 4 for a general procedure.
Problem: I am trying to perform a reaction that requires a strong base (e.g., n-BuLi), but my protecting group is being cleaved.
-
Possible Cause: Protecting groups like Boc can be labile to strong bases, especially at non-cryogenic temperatures.
-
Solution: Switch to a base-stable protecting group. The SEM group is an excellent choice as it is stable to a wide range of nucleophiles and bases but can be selectively removed later using fluoride ions (e.g., TBAF).[10]
Decision Workflow for Protecting Group Selection
Choosing the correct strategy is critical for success. The following workflow can help guide your decision-making process.
Caption: Decision workflow for selecting an indole protection strategy.
Comparison of Common Indole N-Protecting Groups
The table below summarizes the stability and removal conditions for the most common indole nitrogen protecting groups.
| Protecting Group | Abbreviation | Stable To | Labile To (Removal Conditions) |
| tert-Butoxycarbonyl | Boc | Bases, Nucleophiles, H₂, Pd/C | Strong Acids: TFA in DCM; HCl in Dioxane.[7] Bases (for indoles): NaOMe in MeOH.[11] |
| p-Toluenesulfonyl | Tosyl (Ts) | Acids, Most Oxidants, Mild Reductants | Strong Bases: Cs₂CO₃ in THF/MeOH; KOH.[9] Reducing Agents: Mg in MeOH; Na/naphthalene. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Bases, Nucleophiles, Mild Acids, Organometallics | Fluoride Sources: TBAF in THF.[10] Lewis/Protic Acids: MgBr₂; aq. HCl (harsher).[8][12] |
Experimental Workflow: Protection-Reaction-Deprotection
The general sequence for using a protecting group strategy involves three key stages: protection of the starting material, performing the desired chemical transformation, and finally, removal of the protecting group to reveal the final product.
Caption: General experimental workflow for a synthesis involving N-protection.
Key Experimental Protocols
Protocol 1: N-Boc Protection of Indole [1][13]
-
Setup: Dissolve the indole (1.0 eq.) in a suitable solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA) [8]
-
Setup: Dissolve the N-Boc protected indole in Dichloromethane (DCM, approx. 0.1 M).
-
Reagent: Cool the solution to 0 °C in an ice bath and add Trifluoroacetic Acid (TFA, 5-10 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material (typically 30-60 minutes).
-
Workup: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected indole.
Protocol 3: N-Tosyl Protection of Indole [14]
-
Setup: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous Dimethylformamide (DMF) at 0 °C under an inert atmosphere.
-
Reagents: Slowly add a solution of the indole (1.0 eq.) in anhydrous DMF. Allow the mixture to stir for 30 minutes at 0 °C. Then, add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.
Protocol 4: N-Tosyl Deprotection using Cesium Carbonate [9]
-
Setup: Dissolve the N-Tosyl indole (1.0 eq.) in a 2:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH).
-
Reagent: Add cesium carbonate (Cs₂CO₃, 3.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature or gently reflux. The reaction time can vary from a few hours to overnight depending on the substrate; monitor progress by TLC or HPLC.
-
Workup: Once the reaction is complete, evaporate the solvents under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic phase, dry over Na₂SO₄, concentrate, and purify the crude product as necessary.
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.org [mdpi.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. tandfonline.com [tandfonline.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
Scale-up challenges for the synthesis of (1H-indol-5-yl)methanol
Welcome to the technical support center for the synthesis of (1H-indol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: Why has the yield of my this compound synthesis dropped significantly on a larger scale?
A1: A drop in yield during scale-up is a common challenge primarily due to mass and heat transfer limitations.[1] In larger reactors, inefficient mixing can create localized "hot spots" or areas of low reactant concentration, which promotes side reactions and degradation of materials.[1] Many reactions in indole synthesis are exothermic, and what is easily controlled in a lab flask can lead to a thermal runaway in a large vessel if not managed with appropriate cooling and addition rates, causing product decomposition.[1]
Q2: What are the most common side reactions and byproducts I should be aware of during scale-up?
A2: During the synthesis of indole derivatives, especially under acidic or high-temperature conditions, the formation of tars and polymeric byproducts is a frequent issue.[2] If the reduction of a carbonyl group (aldehyde or ester) is incomplete, you will have residual starting material complicating purification. Over-reduction is also a possibility depending on the reducing agent and conditions used. For instance, using a very strong reducing agent might affect the indole ring itself, although this is less common.
Q3: Which synthetic route is most suitable for the large-scale production of this compound?
A3: For large-scale synthesis, the preferred route is typically the reduction of 5-formyl-1H-indole using sodium borohydride (NaBH₄).[3][4] This method is favored because NaBH₄ is a milder, safer, and less hazardous reducing agent than alternatives like lithium aluminum hydride (LiAlH₄).[3] LiAlH₄ is highly reactive and pyrophoric, requiring strictly anhydrous conditions and an inert atmosphere, making its use on a large scale more hazardous and technically demanding.[3][5]
Q4: I am struggling with the purification of my crude this compound. What are the most effective methods for scale-up?
A4: Purification can be challenging due to polar byproducts.[2] While silica gel chromatography is effective at the lab scale, it is often not economically viable for large-scale production.[6] Recrystallization is generally the most effective and scalable method for purifying solid products like this compound.[6] A thorough wash of the organic extract with an aqueous base can also help remove acidic impurities before crystallization.[2] If chromatography is necessary, using alumina or reverse-phase media might offer different selectivity compared to standard silica gel.[2]
Q5: What are the critical safety precautions for scaling up this synthesis?
A5: Safety is paramount during scale-up. Key considerations include:
-
Reagent Handling: Avoid highly reactive reagents like LiAlH₄ if possible.[3] If their use is unavoidable, ensure proper procedures for handling pyrophoric materials are in place.
-
Thermal Management: Be aware of reaction exotherms. Use jacketed reactors with precise temperature control and plan for slow, controlled addition of reagents to manage heat generation.[1]
-
Solvent Safety: At scale, solvent flammability, toxicity, and environmental impact are major concerns.[1] Choose solvents with higher flash points and lower toxicity where possible. Ensure adequate ventilation and use of personal protective equipment.
-
Work-up Procedures: Quenching of reactive reagents must be done with extreme care and proper cooling to avoid uncontrolled reactions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete conversion of starting material. | Monitor the reaction closely using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. Ensure the reducing agent is fresh and active.[7] |
| Decomposition of starting material or product. | This can be caused by excessive heat, especially during exothermic reactions.[1] Improve temperature control, slow down the rate of reagent addition, and ensure efficient stirring. | |
| Poor quality or impure starting materials. | Verify the purity of your starting materials (e.g., 5-formyl-1H-indole) by NMR or melting point. Impurities can inhibit the reaction or cause side reactions.[7] | |
| Multiple Products Observed | Formation of side products from competing reactions. | Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.[8] Ensure the stoichiometry of the reagents is accurate. |
| Presence of unreacted starting material and product. | This indicates incomplete conversion. See "Incomplete conversion" above. | |
| Difficult Product Isolation/Purification | Formation of polar, hard-to-remove impurities. | Wash the crude product solution with a base (e.g., saturated sodium bicarbonate) to remove acidic impurities.[2] |
| Product is an oil or fails to crystallize. | Ensure all solvent from the reaction work-up has been removed. Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography may be necessary.[6] | |
| Tar or polymer formation. | This often results from overly harsh (e.g., strongly acidic) or high-temperature conditions.[2] Re-evaluate the reaction conditions to see if milder alternatives can be used. |
Data Presentation
Comparison of Synthetic Routes for Scale-Up
| Parameter | Route A: Reduction of Aldehyde | Route B: Reduction of Ester |
| Starting Material | 5-Formyl-1H-indole | Methyl 1H-indole-5-carboxylate |
| Primary Reagent | Sodium Borohydride (NaBH₄)[4] | Lithium Aluminum Hydride (LiAlH₄)[5] |
| Typical Solvent | Methanol (MeOH) or Ethanol (EtOH) | Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |
| Typical Yield | Generally high (>90%) | High (>90%)[5] |
| Scalability & Safety Pros | NaBH₄ is stable, easy to handle, and safer.[3] The reaction can often be run at 0°C to room temperature. Work-up is straightforward.[4] | Effective and reliable reduction method. |
| Scalability & Safety Cons | Potential for borate ester impurities if work-up is not thorough. | LiAlH₄ is pyrophoric and reacts violently with water.[3] Requires strictly anhydrous conditions and an inert atmosphere, which is challenging and costly at scale.[3] Work-up procedure is more complex and hazardous.[3] |
| Recommendation | Highly Recommended for Scale-Up | Not recommended for scale-up unless absolutely necessary due to significant safety and handling challenges.[3] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Comparative overview of primary synthetic routes.
Experimental Protocols
Protocol 1: Synthesis via Reduction of 5-Formyl-1H-indole (Preferred Method)
-
Setup: In a reactor of appropriate size equipped with mechanical stirring, a thermometer, and an addition funnel, suspend 5-formyl-1H-indole (1.0 eq.) in methanol (10-15 volumes).
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[4]
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding acetone (1-2 volumes) to consume excess NaBH₄, followed by the slow addition of water (5-10 volumes).
-
Isolation: The product may precipitate upon addition of water. If so, stir the slurry for 1-2 hours, then collect the solid by filtration. Wash the filter cake with cold water and dry under vacuum. If the product does not precipitate, concentrate the mixture under reduced pressure to remove methanol and then extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.[4]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system. A common choice for indole alcohols is a mixture like ethyl acetate/heptane or methanol/water.[6]
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot primary solvent (e.g., methanol).
-
Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Reheat gently until the solution is clear again.[6]
-
Cooling: Allow the solution to cool slowly to room temperature to form large crystals. For maximum recovery, cool further in an ice bath for at least 1 hour.[6]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.[6]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
Validation & Comparative
A Comparative Analysis of Indole Synthesis Methods for Researchers and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Consequently, a wide array of synthetic methods has been developed for its construction. This guide provides a comparative analysis of five classical and widely used indole synthesis methods: the Fischer, Bischler-Möhlau, Reissert, Madelung, and Nenitzescu syntheses. This objective comparison of their performance, supported by experimental data and detailed protocols, is intended to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific synthetic challenges.
Quantitative Performance Comparison
The following table summarizes the quantitative data for each synthesis method, providing a clear comparison of their typical reaction conditions and yields for the synthesis of representative indole derivatives.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None (neat) | 170 | 0.1 | 72-80[1] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | Anilinium bromide | None (solid-state) | Microwave (540W) | 0.02 | 71[1] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, then Zn/Acetic Acid | Ethanol, Acetic Acid | Condensation (reflux), Cyclization (not specified) | Not specified | ~55 (for 2-indolecarboxylic acid) |
| Madelung Indole Synthesis | N-Benzoyl-o-toluidine | Sodium ethoxide | None (neat) | 200-400 | Not specified | High (e.g., 81% for a complex alkaloid)[2] |
| Nenitzescu Indole Synthesis | 1,4-Benzoquinone, Ethyl β-aminocrotonate | Acetic Acid | Acetone | Reflux | Not specified | 46 |
Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in each of the discussed indole synthesis methods.
Fischer Indole Synthesis
Bischler-Möhlau Indole Synthesis
References
Biological Evaluation of (1H-indol-5-yl)methanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of (1H-indol-5-yl)methanol have emerged as a promising class of molecules with diverse therapeutic potential, particularly in oncology. This guide provides a comparative overview of the biological evaluation of these derivatives, presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in drug discovery and development efforts.
Comparative Biological Activity of Indole Derivatives
The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of various indole derivatives, including those structurally related to this compound. The data highlights the impact of different substitutions on their biological potency.
| Compound ID | Structure/Substitution | Target Cell Line/Kinase | IC50 (µM) | Reference |
| Indolyl-Hydrazone 5 | Symmetrical bis-esters azine derivative | MCF-7 (Breast Cancer) | 2.73 ± 0.14 | [1] |
| PI3K-α | - | [1] | ||
| PI3K-β | - | [1] | ||
| PI3K-δ | - | [1] | ||
| CDK2 | - | [1] | ||
| AKT-1 | - | [1] | ||
| EGFR | - | [1] | ||
| Indolyl-Hydrazone 8 | Thio-triazole indole-based Schiff base | MCF-7 (Breast Cancer) | 4.38 ± 0.23 | [1] |
| Indolyl-Hydrazone 12 | - | MCF-7 (Breast Cancer) | 7.03 ± 0.37 | [1] |
| Staurosporine (Standard) | - | MCF-7 (Breast Cancer) | 8.32 ± 0.43 | [1] |
| Thiazole Derivative 1 | 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | A2780 (Ovarian Cancer) | 11.6 | [2] |
| HeLa (Cervical Cancer) | 22.4 | [2] | ||
| Thiazole Derivative 3 | 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole | A2780 (Ovarian Cancer) | 12.4 | [2] |
| HeLa (Cervical Cancer) | 19.4 | [2] | ||
| Cisplatin (Standard) | - | A2780 (Ovarian Cancer) | 12.3 | [2] |
| HeLa (Cervical Cancer) | 20.1 | [2] | ||
| Oxindole Derivative 6f | 3-substituted oxindole | EGFR | 1.38 ± 0.008 | [3] |
| VEGFR-2 | 5.75 ± 0.011 | [3] | ||
| PDGFR-β | 3.18 ± 0.007 | [3] | ||
| Sunitinib (Standard) | - | EGFR | 0.08 ± 0.005 | [3] |
| VEGFR-2 | 0.33 ± 0.006 | [3] | ||
| PDGFR-β | 0.18 ± 0.003 | [3] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluating these compounds, the following diagrams illustrate a key signaling pathway targeted by indole derivatives and a general experimental workflow.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A2780, HeLa)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or acidic isopropanol)[5]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Treat cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[7]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound derivatives
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to kinase activity.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Tubulin Polymerization Assay
This assay assesses the effect of compounds on the in vitro assembly of microtubules.[8]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
This compound derivatives
-
Spectrophotometer with temperature control
Procedure:
-
Compound Incubation: Pre-incubate the test compounds with the tubulin solution on ice.
-
Initiation of Polymerization: Initiate polymerization by adding GTP and warming the mixture to 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time (typically 60 minutes) in a spectrophotometer maintained at 37°C.[9]
-
Data Analysis: Compare the polymerization curves of treated samples with a vehicle control. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase. Calculate the IC50 value for inhibition of tubulin polymerization.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. abscience.com.tw [abscience.com.tw]
- 9. interchim.fr [interchim.fr]
- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (1H-indol-5-yl)methanol Analogs and Related C5-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of C5-substituted indole analogs, with a particular focus on derivatives related to (1H-indol-5-yl)methanol. The indole scaffold is a prominent feature in numerous pharmacologically active compounds, and modifications at the C5 position have been shown to significantly influence their biological activity.[1] This document summarizes quantitative data on the anticancer and enzyme inhibitory activities of these analogs, details relevant experimental protocols, and visualizes key concepts to aid in rational drug design. While direct and extensive SAR studies on this compound analogs are limited in the public domain, this guide draws comparisons from closely related C5-substituted indole series to infer potential structure-activity trends.
I. Anticancer Activity of C5-Substituted Indole Analogs
The indole nucleus is a key pharmacophore in the development of anticancer agents, targeting a variety of mechanisms including the inhibition of tubulin polymerization, protein kinases, and cell signaling pathways.[1][2] Modifications at the C5 position of the indole ring have been explored to enhance potency and selectivity.
The following table summarizes the antiproliferative activity of various C5-substituted indole analogs against different cancer cell lines. The data is presented to highlight the influence of the C5-substituent on anticancer potency.
| Compound ID | C5-Substituent | Target/Assay | Cell Line | IC50 / GI50 (µM) | Reference |
| HD05 | 3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl | Cytotoxicity | Leukemia | >10 (imatinib: >10) | [3] |
| HD12 | 3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl | Cytotoxicity | Leukemia | >10 (imatinib: >10) | [3] |
| 3g | 1-(3,4,5-trimethoxyphenyl)-6-substituted | Tubulin Polymerization | MCF-7 | Not specified | [2] |
| 2a | N-alkyl-2-(pyrid-3-yl)-acrylonitrile | Kinase Inhibition | Various | Sub-micromolar | [4] |
| 2b | N-alkyl-2-(pyrid-3-yl)-acrylonitrile | Kinase Inhibition | Various | Sub-micromolar | [4] |
| 7d | (1-benzyl-1H-indol-3-yl)methylene-pyrimidine-trione | Antiproliferative | MCF-7 | Low nanomolar | [5] |
| 7c | (1-benzyl-1H-indol-3-yl)methylene-pyrimidine-trione | Antiproliferative | MCF-7 | Low nanomolar | [5] |
| 3c | (1-benzyl-1H-indol-3-yl)methylene-pyrimidine-trione | Antiproliferative | OVCAR-3 | <0.01 | [5] |
| 3d | (1-benzyl-1H-indol-3-yl)methylene-pyrimidine-trione | Antiproliferative | OVCAR-3 | <0.01 | [5] |
SAR Observations:
-
The presence of bulky heterocyclic substituents at the C5 position, such as in compounds HD05 and HD12 , can lead to significant cytotoxic activity against various cancer cell lines.[3]
-
The nature of the substituent on the pendant phenyl ring in 1-benzyl-1H-indol-5-yl analogs significantly impacts anticancer activity, with small lipophilic groups like fluorine and chlorine enhancing potency.[5]
-
The addition of a 1-(3,4,5-trimethoxyphenyl) group at the N1 position, as seen in compound 3g , is a strategy to target tubulin polymerization.[2]
-
N-alkylindole-substituted acrylonitriles (2a , 2b ) have shown potent kinase inhibitory activity.[4]
Antiproliferative Activity Assessment (MTT Assay)
A standard method for evaluating the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
II. Enzyme Inhibitory Activity of C5-Substituted Indole Analogs
This compound analogs and related C5-substituted indoles have also been investigated as inhibitors of various enzymes, including xanthine oxidase, which is a key target in the treatment of gout.[6]
The following table presents the in vitro inhibitory activity of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives against xanthine oxidase (XO).
| Compound ID | R (substituent on indole N1) | XO Inhibitory Activity (IC50, µM) | Reference |
| 6a | H | 1.25 | [6] |
| 6b | Methyl | 0.28 | [6] |
| 6c | Ethyl | 0.13 | [6] |
| 6d | n-Propyl | 0.18 | [6] |
| 6e | Isopropyl | 0.21 | [6] |
| 6f | n-Butyl | 0.35 | [6] |
| Allopurinol | (Reference Drug) | 2.93 | [6] |
SAR Observations:
-
Substitution at the N1 position of the indole ring with small alkyl groups significantly enhances the xanthine oxidase inhibitory activity compared to the unsubstituted analog (6a ).[6]
-
An ethyl group at the N1 position (6c ) provided the most potent inhibition in this series, being over 22-fold more active than the standard drug allopurinol.[6]
-
Increasing the alkyl chain length beyond ethyl leads to a gradual decrease in activity, suggesting an optimal size for the N1-substituent for binding to the enzyme.[6]
Xanthine Oxidase Inhibition Assay
The inhibitory activity of the compounds against xanthine oxidase is typically determined by monitoring the enzymatic conversion of xanthine to uric acid.
-
Reaction Mixture Preparation: A reaction mixture containing the test compound at various concentrations, xanthine (substrate), and phosphate buffer is prepared.
-
Enzyme Addition: The reaction is initiated by the addition of xanthine oxidase.
-
Absorbance Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.
-
Data Analysis: The rate of uric acid formation is calculated, and the percentage of inhibition for each compound concentration is determined relative to a control reaction without an inhibitor. The IC50 value is then calculated from the dose-response curve.
III. Visualizing Structure-Activity Relationships and Pathways
Understanding the logical flow of SAR and the biological pathways targeted by these compounds is crucial for further drug development.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Indole-Based Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of a novel indole-based compound against established xanthine oxidase inhibitors. The data presented is intended to assist researchers in evaluating potential new therapeutic agents for conditions associated with hyperuricemia, such as gout.
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated production of uric acid can lead to hyperuricemia, a primary cause of gout, a painful inflammatory condition.[1] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing this condition.[3] While drugs like allopurinol and febuxostat are clinically established XO inhibitors, the search for new, more potent, and potentially safer alternatives is ongoing.[3][4]
Recent studies have explored various molecular scaffolds for novel XO inhibitors, with indole derivatives showing significant promise.[5] This guide focuses on a potent 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative, herein referred to as Compound 6c, and compares its in vitro inhibitory activity with that of allopurinol and febuxostat.[5]
Comparative Performance Analysis
The inhibitory potential of a compound against xanthine oxidase is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%. The table below summarizes the comparative IC50 values and the mechanism of inhibition for the indole-based Compound 6c, allopurinol, and febuxostat.
| Inhibitor | IC50 Value | Type of Inhibition |
| Compound 6c¹ | 0.13 µM[5] | Mixed-type[5] |
| Allopurinol | ~2.9 µM[5][6][7] | Competitive[4][8][9] |
| Febuxostat | ~1.8 nM[6][7] | Mixed-type[6][10] |
¹Data for Compound 6c, a 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative, is presented as a representative of the (1H-indol-5-yl) scaffold.[5]
Based on the in vitro data, Compound 6c demonstrates significantly higher potency (approximately 22-fold) than the classic drug allopurinol.[5] While febuxostat remains the most potent inhibitor in this comparison, the efficacy of the indole-based scaffold highlights its potential as a promising foundation for the development of new anti-gout candidates.[5]
Biochemical Pathway and Experimental Workflow
To understand the context of the in vitro assay, the following diagrams illustrate the biochemical pathway catalyzed by xanthine oxidase and the general workflow for determining inhibitory activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Xanthine oxidase inhibition study of isolated secondary metabolites from Dolichandrone spathacea (Bignoniaceae): In vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of 5-Substituted Indoles: A Comparative Guide
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] Strategic substitution at the 5-position of the indole ring has been a key strategy for modulating the biological profiles of these compounds, leading to the development of potent agents with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7] This guide provides a comparative analysis of the biological activities of various 5-substituted indoles, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this dynamic field.
Anticancer Activity
5-Substituted indoles have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of key signaling pathways, disruption of cellular processes like tubulin polymerization, and induction of apoptosis.[8][9][10]
Comparative Anticancer Activity of 5-Substituted Indoles
| Compound ID/Class | Substitution at C5 | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Nitroindole derivative | -NO2 | c-Myc G-quadruplexes | Varies | - | - |
| Indolyl-hydrazone (Compound 5) | Varies | Breast Cancer Xenograft | Significant tumor growth inhibition | Staurosporine | - |
| Indole-2-carboxamide (LG25) | Varies | Triple-Negative Breast Cancer | Efficacious | Staurosporine | - |
| 5-Hydroxyindole-3-carboxylic acid ester (Compound 5d) | -OH, with N-substitution | MCF-7 (Breast) | 4.7 | Cisplatin | - |
| 1,1,3-tri(3-indolyl)cyclohexane | Indole | A549, H1299 (Lung) | Induces apoptosis | - | - |
| Aziridinylcyclopent[b]indoloquinones | Varies | Melanoma, Non-small-cell lung, Colon, Renal, Prostate | Varies | - | - |
This table summarizes data from multiple sources to provide a comparative overview. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions.[1][8][11][12][13]
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[15]
-
Compound Treatment: Add varying concentrations of the 5-substituted indole compounds to the wells and incubate for a specified period (e.g., 24-72 hours) at 37°C in a CO₂ incubator.[15]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well.[15]
-
Incubation: Incubate the plate at 37°C for 4 hours.[15]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] The intensity of the purple color is directly proportional to the number of viable cells.
Signaling Pathway: Apoptosis Induction by 5-Substituted Indoles
Many 5-substituted indoles exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Intrinsic apoptosis pathway induced by 5-substituted indoles.
Antimicrobial Activity
5-Substituted indoles have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[4][16][17] Halogen substitutions at the C5 position have been shown to enhance antibacterial activity.[4]
Comparative Antimicrobial Activity of 5-Substituted Indoles
| Compound ID/Class | Substitution at C5 | Target Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Indole-triazole derivative | Varies | S. aureus, E. coli, B. subtilis | 3.125-50 | Gentamycin | - |
| Halo-substituted indole dihydropyrimidines | Halogen | Various bacteria | 50-100 | - | - |
| 5-substituted-N-carbohydrazide | Halogen | S. aureus, E. coli, B. subtilis | Varies | Gentamycin | - |
| Indole-triazole-thiol | Varies | S. pyogenes, S. aureus, E. coli | 3.125-50 | - | - |
MIC (Minimum Inhibitory Concentration) values are indicative of the lowest concentration of a compound that inhibits visible growth of a microorganism.[4][16][18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is determined using a microdilution technique in a suitable broth medium.[16]
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the 5-substituted indole compounds in Mueller-Hinton broth in a 96-well microtiter plate.[16]
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours.[16]
-
Observation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16]
Experimental Workflow: Antimicrobial Screening
Caption: General workflow for antimicrobial susceptibility testing.
Antiviral Activity
The indole scaffold is present in several antiviral drugs, and 5-substituted derivatives have shown promising activity against a range of viruses, including HIV and Tobacco Mosaic Virus.[4][19]
Comparative Antiviral Activity of 5-Substituted Indoles
| Compound ID/Class | Substitution at C5 | Target Virus | IC50 (µM) / EC50 (µM) | Reference Drug | IC50 (µM) / EC50 (µM) |
| 5,7-dichloro-3-(...)-1H-indol-2-yl)carbamate | -Cl | HIV-1 | High efficacy | - | - |
| 5-Fluoro indole-substituted-thiosemicarbazones | -F | Varies | Varies | - | - |
| 3-alkynyl-5-aryl-7-aza-indoles | Aryl | RSV, SARS-CoV-2, VEEV | Low µM | - | - |
| 5,6-dihydroxyindole carboxamide derivative | -OH | HIV-1 Integrase | 1.4 | Delavirdine | 0.26 |
IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are used to quantify the antiviral activity.[4][19][20]
Experimental Protocol: Western Blotting for Viral Protein Expression
Western blotting is a technique used to detect specific proteins in a sample, which can be applied to assess the effect of a compound on the expression of viral proteins.[21][22][23][24]
-
Sample Preparation: Lyse virus-infected cells (treated and untreated with the indole compound) to extract proteins.[24]
-
Protein Quantification: Determine the protein concentration in the lysates.
-
Gel Electrophoresis (SDS-PAGE): Separate the proteins by size on a polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the viral protein of interest.[21]
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[21]
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).[22] The intensity of the band corresponds to the amount of the target viral protein.
Anti-inflammatory Activity
Certain 5-substituted indoles have been investigated for their anti-inflammatory properties, although the activity reported for some derivatives has been modest.[5][6]
Comparative Anti-inflammatory Activity of 5-Substituted Indoles
| Compound ID/Class | Substitution at C5 | Assay | Activity |
| N-(5-substituted indole-3-ylglyoxyl)amine derivatives | Varies | Analgesic and anti-inflammatory | Feeble activity |
| 5-substituted 2,3-bis(p-methoxyphenyl)indoles | Varies | Anti-inflammatory | Varies |
| Brominated indoles | -Br | Inhibition of NO, PGE2, TNFα | Significant activity |
The anti-inflammatory potential is often assessed by measuring the inhibition of inflammatory mediators.[5][6][25]
Signaling Pathway: NF-κB Inhibition
A key mechanism of anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the immune response to infection and inflammation.
Caption: Inhibition of the NF-κB signaling pathway by 5-substituted indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiinflammatory activity of some N-(5-substituted indole-3-ylglyoxyl)amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design of cancer-specific antitumor agents based on aziridinylcyclopent[b]indoloquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. algentbio.com [algentbio.com]
- 25. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of (1H-indol-5-yl)methanol Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The (1H-indol-5-yl)methanol scaffold is a promising starting point for the development of novel kinase inhibitors. However, off-target effects can lead to toxicity and unforeseen biological consequences. This guide provides a comparative analysis of the cross-reactivity profiles of 5-substituted indole derivatives, serving as a surrogate for this compound compounds, for which specific, comprehensive public data is limited. By examining the structure-activity relationships (SAR) of related compounds, we can infer how modifications to the indole core influence kinase selectivity.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] Its derivatives have been shown to target a wide array of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (TKs), and Phosphoinositide 3-kinases (PI3Ks).[2] The nature and position of substituents on the indole ring play a critical role in determining both the potency and the selectivity of these inhibitors.
Comparative Kinase Inhibition Profiles
Table 1: Kinase Inhibition Profile of 5-Substituted-Indole-2-Carboxamide Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 5g | EGFR | 85 | [3] |
| CDK2 | 46 | [3] | |
| 5i | EGFR | 124 | [3] |
| CDK2 | - | [3] | |
| 5j | EGFR | 92 | [3] |
| CDK2 | - | [3] | |
| 5c | EGFR | 101 | [3] |
| CDK2 | 33 | [3] |
Table 2: Kinase Inhibition Profile of Substituted Indolo[2,3-c]quinolin-6-one Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 54 | Haspin | <10 | [4] |
| DYRK1A | 180 | [4] | |
| CLK1 | 45 | [4] | |
| Compound 55 | Haspin | 1 | [4] |
| DYRK1A | 250 | [4] | |
| CLK1 | 110 | [4] | |
| Compound 61 | Haspin | 2 | [4] |
| DYRK1A | >1000 | [4] | |
| CLK1 | 300 | [4] |
Note: The data presented is a selection from the cited literature and is intended to be representative. For complete datasets, please refer to the original publications.
Experimental Protocols
The determination of a compound's cross-reactivity profile is a critical step in drug discovery. A variety of in vitro and in-cell assays are employed to assess the selectivity of kinase inhibitors.
In Vitro Kinase Profiling: Radiometric Assay
A common method for determining the IC50 of an inhibitor against a panel of kinases is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (e.g., this compound derivatives)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
[γ-33P]ATP
-
ATP
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular Target Engagement: Chemoproteomics (Kinobeads)
To assess target engagement and selectivity in a more physiologically relevant context, chemoproteomic approaches such as the "kinobeads" method can be utilized. This technique involves competitive binding of an inhibitor to kinases in a cell lysate.
Materials:
-
Cell lines of interest
-
Lysis buffer
-
Test compounds
-
Kinobeads (broad-spectrum kinase inhibitors immobilized on a resin)
-
LC-MS/MS instrumentation
Procedure:
-
Prepare cell lysates from the chosen cell line.
-
Incubate the cell lysate with varying concentrations of the test compound.
-
Add the kinobeads to the lysate and incubate to allow kinases not bound by the test compound to bind to the beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Identify and quantify the eluted kinases using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The reduction in the amount of a specific kinase captured by the beads in the presence of the test compound indicates that the compound is engaging that kinase in the lysate. Dose-response curves can be generated to determine the apparent affinity.
Visualizing Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors function is crucial. The following diagrams, generated using the DOT language, illustrate a representative kinase signaling pathway and a typical workflow for cross-reactivity profiling.
Caption: A simplified diagram of a generic kinase signaling cascade.
Caption: Experimental workflow for cross-reactivity profiling.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a complex but essential aspect of drug discovery. While direct and comprehensive data for this compound derivatives are not extensively published, the analysis of related 5-substituted indole compounds provides valuable insights into how structural modifications can influence selectivity. The data on indole-2-carboxamides and indolo[2,3-c]quinolones demonstrate that even subtle changes to the indole scaffold can dramatically alter the kinase inhibition profile. Researchers developing novel inhibitors based on the this compound core should anticipate the need for extensive in vitro and cell-based profiling to fully characterize the selectivity and potential off-target effects of their compounds. The experimental protocols and workflows described herein provide a robust framework for conducting such investigations.
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to the Validation of Analytical Methods for (1H-indol-5-yl)methanol
This guide provides a comprehensive comparison of analytical methods for the validation of (1H-indol-5-yl)methanol, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and drug development professionals to ensure the quality, reliability, and consistency of analytical results. The methodologies and data presented are based on established analytical techniques for similar indole-containing compounds.
Introduction to Analytical Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It is a critical component of good manufacturing practices and is required by most regulatory bodies.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]
Two of the most common and powerful analytical techniques for the quantification of indole derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[5][6] This guide will focus on the validation of these two methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally unstable compounds, making it highly suitable for many indole derivatives.[5][7] A reverse-phase HPLC method with UV detection is a common approach for the analysis of aromatic compounds like this compound.[6]
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50, v/v) with 0.1% formic acid.[6][8]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 220 nm.[6]
-
Injection Volume: 10 µL.[6]
-
Standard Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent like methanol to obtain a concentration of 1 mg/mL. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[6]
-
Sample Preparation: The sample containing this compound is dissolved in the diluent to an expected concentration within the calibration range and filtered through a 0.45 µm syringe filter before injection.[6]
Data Presentation: HPLC Validation Parameters
The following table summarizes the typical performance data for a validated HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.20% |
| Specificity | No interference at the retention time of the analyte | No interference observed from blank and placebo |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Range | - | 1 - 100 µg/mL |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For compounds like this compound, which may have limited volatility, derivatization is often employed to improve its chromatographic properties.[6]
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS).[6]
-
Column: A capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
-
Injector Temperature: 280 °C.[6]
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.[6]
-
Mass Spectrometry Conditions:
-
Derivatization: A known volume of the sample extract is evaporated to dryness. A derivatizing agent (e.g., BSTFA with 1% TMCS) and a catalyst (e.g., pyridine) are added, and the mixture is heated (e.g., at 70 °C for 30 minutes) to form a volatile derivative.[6]
-
Standard and Sample Preparation: Similar to the HPLC method, stock and working standards are prepared. Both standards and samples undergo the same derivatization procedure before injection.[6]
Data Presentation: GC-MS Validation Parameters
The following table summarizes the typical performance data for a validated GC-MS method for this compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.9% - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 1.10% |
| - Intermediate Precision | ≤ 2.0% | 1.45% |
| Specificity | No interfering peaks at the retention time of the derivatized analyte | No interference observed from blank and placebo |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 ng/mL |
| Range | - | 0.5 - 50 ng/mL |
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Comparison of HPLC and GC-MS Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds (or their derivatives). |
| Derivatization | Generally not required. | Often necessary for polar compounds like alcohols to increase volatility.[6] |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL range or lower), especially with SIM mode.[6] |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass fragmentation pattern, providing high confidence in identification. |
| Throughput | Can be high with modern autosamplers. | Can be lower due to longer run times and sample preparation (derivatization). |
| Cost & Complexity | Generally lower cost and less complex instrumentation. | Higher initial instrument cost and greater operational complexity. |
Conclusion
Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound, with the choice depending on the specific requirements of the analysis.
-
HPLC-UV is a robust, straightforward, and cost-effective method ideal for routine quality control and assays where high sensitivity is not paramount.[6]
-
GC-MS , while more complex and requiring a derivatization step, offers superior sensitivity and specificity.[6] This makes it the preferred method for trace-level analysis, impurity profiling, and when definitive identification is required.
The validation of the chosen analytical method according to ICH guidelines is essential to ensure the generation of reliable and accurate data for this compound in research and drug development.[3][4]
References
A Head-to-Head Comparison of Classic vs. Modern Indole Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for its synthesis has been a central theme in organic chemistry for over a century. This guide provides a detailed head-to-head comparison of classic and modern indole synthesis methodologies, offering a comprehensive overview supported by experimental data to aid researchers in selecting the optimal route for their specific applications.
Executive Summary
Classical indole syntheses, such as the Fischer, Reissert, and Madelung methods, have been the bedrock of indole chemistry for decades. They are characterized by often harsh reaction conditions, including high temperatures and the use of strong acids or bases, and can have limitations in terms of substrate scope and functional group tolerance. In contrast, modern indole syntheses, largely driven by transition-metal catalysis (e.g., Larock, Buchwald-Hartwig, and Cacchi), offer milder reaction conditions, broader substrate scope, and greater functional group compatibility. However, these modern methods can come with the cost of expensive and sensitive catalysts and ligands. This guide will delve into the specifics of these trade-offs, providing quantitative data and detailed protocols for a representative classic and modern method.
Quantitative Data Comparison
The following table summarizes key quantitative data for representative examples of classic and modern indole synthesis routes. This data has been compiled to provide a comparative overview of the performance of each method under specific, reported conditions.
| Reaction Name | Type | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Classic | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[1] | Inexpensive reagents, well-established | Harsh conditions, limited functional group tolerance, potential for regioisomeric mixtures |
| Reissert Indole Synthesis | Classic | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, Zn/Acetic acid | Ethanol | Reflux | Multi-step | ~70 (overall) | Good for specific substitution patterns | Multi-step, use of nitro compounds |
| Madelung Synthesis | Classic | N-acyl-o-toluidine | Strong base (e.g., NaNH₂) | High-boiling solvent | 200-400 | - | Variable | Access to 2-substituted indoles | Extremely harsh conditions, limited scope |
| Larock Indole Synthesis | Modern | 2-Iodoaniline, Phenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 12-24 | 69-78[2] | High regioselectivity, broad substrate scope, milder conditions | Use of expensive palladium catalyst, potential for catalyst poisoning |
| Buchwald-Hartwig Amination | Modern | Aryl bromide, Hydrazone | Pd(OAc)₂, BINAP | Toluene | 100 | - | High | Utilizes readily available starting materials, good functional group tolerance | Requires pre-formed hydrazone, catalyst cost |
| Cacchi Indole Synthesis | Modern | N-sulfonyl-2-alkynylanilide, Aryl boronic acid | Pd(OAc)₂, Ligand | Methanol | RT-60 | - | Good to excellent | Mild conditions, high enantioselectivity possible with chiral ligands | Multi-component, requires specific starting materials |
Visualizing the Synthetic Pathways
To better understand the fundamental differences in the workflow and logic of classic versus modern indole syntheses, the following diagrams are provided.
Caption: General workflow for classic indole synthesis.
Caption: General workflow for modern indole synthesis.
Experimental Protocols
Classic Method: Fischer Indole Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[1][3]
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a round-bottom flask, a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour.[1]
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.
-
The product is collected by filtration and washed with 25 mL of cold ethanol.
-
The yield of acetophenone phenylhydrazone is typically 87-91%.[3]
Step 2: Cyclization to 2-Phenylindole
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.[3]
-
The beaker is immersed in an oil bath preheated to 170°C, and the mixture is stirred vigorously. The mass typically becomes liquid after 3-4 minutes.
-
The beaker is removed from the bath, and the mixture is stirred for an additional 5 minutes.
-
To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.
-
The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid.
-
The sand and crude 2-phenylindole are collected by filtration.
-
The solids are boiled with 600 mL of 95% ethanol, and the hot mixture is decolorized with activated carbon and filtered.
-
After cooling, the 2-phenylindole is collected by filtration and washed with cold ethanol. The total yield is typically 72-80%.[1][3]
Modern Method: Larock Indole Synthesis of a 2,3-Disubstituted Indole
This protocol provides a general procedure for the palladium-catalyzed synthesis of a 2,3-disubstituted indole from a 2-iodoaniline and a disubstituted alkyne.[2][4]
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[2][4]
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol) and add it to the reaction flask.
-
Add anhydrous N,N-dimethylformamide (DMF) (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol) via syringe.
Reaction and Workup:
-
Stir the reaction mixture at 100°C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Concluding Remarks
The choice between a classic and a modern indole synthesis route is a multifaceted decision that depends on the specific target molecule, available resources, and desired scale. Classic methods, particularly the Fischer indole synthesis, remain valuable for their simplicity and cost-effectiveness in certain applications. However, for complex targets requiring high functional group tolerance and milder conditions, modern palladium-catalyzed methods like the Larock indole synthesis offer unparalleled advantages in terms of scope and efficiency. It is imperative for researchers to weigh the trade-offs between reaction conditions, cost, and substrate compatibility to select the most appropriate synthetic strategy. The continuous evolution of indole synthesis methodologies underscores the enduring importance of this heterocyclic scaffold in chemical and pharmaceutical research.
References
Efficacy of (1H-indol-5-yl)methanol Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anticancer efficacy of (1H-indol-5-yl)methanol derivatives. Due to limited publicly available data on this compound derivatives, this guide focuses on structurally similar compounds, specifically 5-hydroxyindole-3-carboxylic acid derivatives, to provide insights into their potential cytotoxic effects and mechanisms of action. The information presented is intended to serve as a reference for researchers interested in the therapeutic potential of indole compounds.
Comparative Anticancer Efficacy of Indole Derivatives
The antitumor activity of indole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values are indicative of higher potency.
The following table summarizes the reported in vitro anticancer activities of several 5-hydroxyindole-3-carboxylic acid and ester derivatives against the MCF-7 human breast cancer cell line. This data can serve as a benchmark for evaluating the potential of novel this compound derivatives.
Table 1: In Vitro Anticancer Activity of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives against MCF-7 Cancer Cells [1]
| Compound ID | Structure | R | IC50 (µM) |
| 5a | Ester | H | > 100 |
| 5b | Ester | 4-F | 10.2 |
| 5c | Ester | 4-Cl | 8.5 |
| 5d | Ester | 4-OCH3 | 4.7 |
| 6a | Acid | H | > 100 |
| 6b | Acid | 4-F | 15.8 |
| 6c | Acid | 4-Cl | 12.3 |
| 6d | Acid | 4-OCH3 | 9.1 |
Data from a study on 5-hydroxyindole-3-carboxylic acid and its ester derivatives, which are structurally related to this compound. The study showed these compounds had no significant cytotoxicity against normal human dermal fibroblast cells.[1]
Experimental Protocols
To assess the anticancer profile of novel this compound derivatives, a systematic experimental approach is essential. This includes evaluating their cytotoxic effects, their ability to induce programmed cell death (apoptosis), and their impact on cell cycle progression.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at concentrations around its predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for a specified time.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis.
Procedure:
-
Protein Extraction: Treat cells with the indole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer efficacy of novel this compound derivatives.
Caption: Proposed workflow for the anticancer evaluation of this compound derivatives.
Potential Signaling Pathway
Based on the known mechanisms of other indole derivatives, a potential signaling pathway for apoptosis induction by this compound derivatives is proposed below. Many indole compounds are known to induce apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation.[2][3]
Caption: A potential signaling pathway for indole-induced apoptosis.
References
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Benchmarking a Novel Compound: A Comparative Guide for the 5-HT6 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the novel compound, (1H-indol-5-yl)methanol, against a panel of well-characterized 5-HT6 receptor ligands. Due to the current lack of publicly available data on the 5-HT6 receptor activity of this compound, this document will serve as a comprehensive roadmap for its evaluation. We will present the pharmacological profiles of known 5-HT6 receptor antagonists and agonists, detail the essential experimental protocols for characterization, and provide the necessary visualizations to understand the underlying biological processes and experimental designs.
Introduction to the 5-HT6 Receptor
The 5-hydroxytryptamine-6 (5-HT6) receptor, a G-protein coupled receptor (GPCR), is almost exclusively expressed in the central nervous system (CNS).[1] Its localization in brain regions critical for cognition and learning, such as the hippocampus and cortex, has made it a significant target for drug discovery, particularly for cognitive disorders like Alzheimer's disease.[1][2] The 5-HT6 receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Intriguingly, both antagonists and agonists of the 5-HT6 receptor have shown pro-cognitive effects in preclinical models, a phenomenon that is a subject of ongoing research.[2]
Comparative Analysis of Known 5-HT6 Receptor Ligands
To effectively benchmark this compound, its binding affinity and functional potency must be compared against established ligands. The following tables summarize the in vitro pharmacological data for a selection of well-characterized 5-HT6 receptor antagonists and agonists.
Table 1: Binding Affinities of Known 5-HT6 Receptor Antagonists
| Compound | 5-HT6 Ki (nM) | Selectivity Profile (Ki in nM for other receptors) |
| Idalopirdine (Lu AE58054) | 0.83[4][5] | α1A (21), α1B (22); >50-fold selectivity over 70 other targets[4] |
| Intepirdine (SB-742457/RVT-101) | 0.23[4][5] | 5-HT2A (10); >100-fold selectivity over other receptors[4] |
| Masupirdine (SUVN-502) | 2.04[5][6] | High degree of selectivity[6] |
| SB-271046 | 1.20 - 1.3[1][4] | >200-fold selectivity over 55 other receptors, binding sites, and ion channels[4] |
| Ro 04-6790 | 12 (human), 47 (rat)[4] | High selectivity[4] |
Table 2: Binding Affinities and Functional Potencies of Known 5-HT6 Receptor Agonists
| Compound | 5-HT6 Ki (nM) | Functional Assay EC50 (nM) | % Efficacy (relative to 5-HT) |
| WAY-181187 | 2.2[7] | 6.6[7] | 93%[7] |
| WAY-208466 | 4.8[7] | 7.3[7] | 100%[7] |
| E-6801 | ~7 (affinity)[2] | - | Full agonist[2] |
| EMD-386088 | ~1 (affinity)[2] | - | Partial agonist (31-65% depending on assay)[2][8] |
Experimental Protocols for Ligand Characterization
To determine the pharmacological profile of this compound, a series of standardized in vitro assays should be performed.
Radioligand Binding Assay for 5-HT6 Receptor
This assay determines the binding affinity (Ki) of a test compound for the 5-HT6 receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-LSD) for binding to the 5-HT6 receptor in membranes prepared from cells expressing the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.[1]
Materials:
-
Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide).[1]
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[9]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]
-
Non-specific binding control: 10 µM Serotonin or 5 µM Methiothepin.[9]
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10]
-
Scintillation cocktail.[9]
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in a total volume of 200-250 µL:
-
50 µL of various concentrations of the test compound.
-
50 µL of [3H]-LSD at a fixed concentration (typically near its Kd).
-
100-150 µL of the receptor membrane suspension (25-35 µg protein per well).[9]
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[1]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[1][10]
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression analysis of the competition curve and then calculate the Ki value.
cAMP Functional Assay
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the 5-HT6 receptor by measuring changes in intracellular cAMP levels.
Principle: The 5-HT6 receptor is Gs-coupled, and its activation leads to an increase in intracellular cAMP. Agonists will increase cAMP levels, while antagonists will block the agonist-induced increase in cAMP. Inverse agonists will decrease the basal cAMP levels.[3]
Materials:
-
HEK-293 cells stably expressing the human 5-HT6 receptor.[9]
-
Assay Buffer/Stimulation Buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[11]
-
5-HT6 receptor agonist (e.g., 5-HT) for antagonist testing.
-
Test compound (e.g., this compound).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or FlashPlate).[3][9][11]
Procedure (using HTRF as an example):
-
Cell Plating: Seed the HEK-293 cells expressing the 5-HT6 receptor into a 384-well plate and culture overnight.
-
Compound Addition:
-
For agonist testing: Add varying concentrations of the test compound to the cells.
-
For antagonist testing: Pre-incubate the cells with varying concentrations of the test compound for 30 minutes, followed by the addition of a fixed concentration of a 5-HT6 agonist (e.g., the EC80 of 5-HT).[3]
-
-
cAMP Accumulation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.[3]
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP Cryptate) to each well.[3]
-
Incubation: Incubate for 60 minutes at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis:
-
For agonists: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 and Emax.
-
For antagonists: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.
-
Visualizing Key Processes
To aid in the understanding of the experimental framework, the following diagrams illustrate the 5-HT6 receptor signaling pathway and a typical experimental workflow for characterizing a novel ligand.
Caption: Canonical 5-HT6 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Novel 5-HT6 Ligand.
Conclusion
The provided framework offers a comprehensive approach to characterizing the novel compound this compound and benchmarking it against known 5-HT6 receptor ligands. By following the detailed experimental protocols and comparing the resulting data with the provided tables of known ligand properties, researchers can effectively determine the affinity, potency, and functional activity of this new chemical entity. This systematic evaluation is a critical step in assessing its potential as a therapeutic agent for CNS disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Proper Disposal of (1H-indol-5-yl)methanol: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of (1H-indol-5-yl)methanol is paramount. This guide provides essential, step-by-step procedures for its proper handling and disposal, aligning with standard laboratory safety practices and regulatory requirements.
This compound, as with many specialized research chemicals, requires careful management as hazardous waste. All disposal procedures must comply with local, state, and national regulations.[1] It is the responsibility of the waste generator to ensure full adherence to these regulations.
I. Core Principle: Handle as Hazardous Waste
Unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, this compound and any materials contaminated with it must be treated as hazardous waste.[2] Never dispose of this chemical down the sink or in regular trash.[2] Evaporation is not an acceptable method of disposal.[2]
II. Waste Minimization
To reduce the environmental impact and disposal costs, adopt the following waste minimization practices:
-
Source Reduction: Order only the necessary quantities of this compound for your experiments.[3]
-
Scale Reduction: Whenever feasible, reduce the scale of your experiments to minimize the volume of waste generated.[3]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid unnecessary purchases.[3]
-
Sharing: Share surplus this compound with other research groups if permitted by your institution.[3]
III. Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]
-
Solid Waste:
-
Collect pure this compound solid waste in a designated, compatible, and properly labeled hazardous waste container.[5]
-
Contaminated personal protective equipment (PPE) such as gloves and weighing papers should also be placed in this container.
-
-
Liquid Waste:
-
Contaminated Sharps:
IV. Waste Container Management
-
Container Type: Use containers that are compatible with the chemical waste. Plastic is often preferred for solids and many solutions.[3] For liquid waste, the original container of the main solvent component can often be reused.[7]
-
Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[1][8] The percentage composition of all constituents in a liquid waste mixture should also be included.[8]
-
Closure: Keep waste containers tightly sealed at all times, except when adding waste.[2][3][7] Funnels should not be left in the container opening.[7]
-
Filling: Do not overfill containers. Leave at least 10% headspace to allow for expansion.[9]
V. Storage in Satellite Accumulation Areas (SAAs)
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][4][6]
-
The SAA must be inspected weekly for any signs of leakage.[4]
-
Segregate incompatible waste containers within the SAA.[4][6]
-
There are limits to the amount of hazardous waste that can be stored in an SAA (e.g., a maximum of 55 gallons).[3]
VI. Disposal Procedures
-
Consult EHS: Engage with your institution's Environmental Health and Safety (EHS) department to understand the specific disposal requirements for your location.[1]
-
Request Pickup: When your waste container is full or ready for disposal, contact your EHS department or approved waste management vendor to schedule a pickup.[3]
-
Complete Waste Manifest: You will be required to provide a waste manifest with the full chemical name and quantity of the waste for the licensed waste carrier.[1]
-
Transfer: The licensed hazardous waste carrier will then transport the waste for final disposal in a compliant and environmentally sound manner.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Container Headspace | Minimum 10% | [9] |
| Maximum SAA Volume | Typically 55 gallons | [3] |
| pH for Aqueous Waste | Adjust to between 5 and 11.5 if permitted for drain disposal (Not applicable for this chemical) |
Experimental Workflow and Disposal Decision-Making
The following diagrams illustrate the general experimental workflow involving a chemical like this compound and the subsequent decision-making process for its proper disposal.
Caption: General experimental workflow leading to waste generation.
Caption: Decision workflow for the proper disposal of chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ethz.ch [ethz.ch]
Personal protective equipment for handling (1H-indol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (1H-indol-5-yl)methanol. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This compound is classified as a corrosive and irritant that can be harmful if it comes into contact with skin, is inhaled, or is swallowed.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet EN 166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that could cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant nitrile gloves. Gloves should be inspected for any signs of degradation or perforation before use. For prolonged contact, consider double-gloving. Contaminated gloves should be disposed of immediately. | Prevents skin contact, as indole derivatives can cause skin irritation. |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or increased risk of splashing, a chemically resistant apron over the lab coat is advised. | Minimizes skin exposure to spills and prevents contamination of personal clothing. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. | Indole-containing compounds may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk.
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies
Preparation:
-
Designate a Work Area: All work with this compound must be performed in a well-ventilated area, preferably a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.
-
Personal Protective Equipment: Before handling the chemical, put on all the required PPE as detailed in the table above.
-
Assemble Materials: Gather all necessary glassware, reagents, and a chemical spill kit.
Handling:
-
Avoid Inhalation and Contact: Handle the chemical in a manner that avoids the generation of dust and direct contact with skin or eyes.
-
Weighing: If weighing the solid form, do so carefully within the fume hood to prevent dispersal of dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
Post-Handling & Cleanup:
-
Decontamination: After completing your work, decontaminate the work area with an appropriate solvent and cleaning agents.
-
PPE Removal: Remove contaminated PPE, being careful to avoid skin contact. Dispose of single-use items in the designated hazardous waste container.
-
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal workflow for this compound and contaminated materials.
Step-by-Step Disposal Protocol:
-
Unused or Excess Chemical:
-
Do not dispose of this compound down the drain or in the general trash.
-
Collect all excess solid or solutions in a designated, compatible, and clearly labeled hazardous waste container. The label should include the full chemical name and any known hazards.
-
-
Contaminated Labware (e.g., gloves, wipes, pipette tips):
-
Place all single-use contaminated items in a designated hazardous waste container that is separate from general lab trash.
-
The container should be sealed and clearly labeled as hazardous waste.
-
-
Contaminated Glassware:
-
Triple rinse glassware with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous chemical waste.
-
After triple rinsing, the glassware can typically be washed and reused. If disposing of the glassware, consult your institution's guidelines.
-
-
Waste Pickup:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed chemical waste disposal company.
-
Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention if irritation persists.
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
In Case of Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
